molecular formula C11H13NO B1628028 3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole CAS No. 694434-08-7

3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole

Cat. No.: B1628028
CAS No.: 694434-08-7
M. Wt: 175.23 g/mol
InChI Key: PHRJFEYVZYMCIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)-2,5-dihydro-1H-pyrrole (CAS 694434-08-7) is a high-value dihydropyrrole derivative utilized by researchers as a key synthetic intermediate in organic and medicinal chemistry. Its core structure serves as a versatile scaffold for the development of novel compounds with potential biological activity. Recent methodological studies highlight its specific application in dirhodium-catalyzed asymmetric C–H functionalization, a powerful technique for the stereoselective synthesis of complex pyrrolidine derivatives . These pyrrolidines are prevalent scaffolds in a variety of drugs and drug candidates, making this compound a valuable starting material for the preparation of pharmaceutically relevant targets . The compound's structure, featuring a 4-methoxyphenyl substituent, contributes to its electronic properties and influences its reactivity in transition metal-catalyzed transformations . Researchers employ this building block to access chiral synthons for projects ranging from method development to the total synthesis of bioactive molecules, such as (-)-dragocin D . Pyrrole derivatives, as a class, are extensively investigated for their potential as therapeutic agents, including as protein kinase inhibitors with demonstrated anti-cancer properties in preclinical research . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this and all chemicals with appropriate care in a controlled laboratory setting. Basic Chemical Properties • CAS Number: 694434-08-7 • Molecular Formula: C11H13NO • Molecular Weight: 175.23 g/mol • MDL Number: MFCD18810015

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-13-11-4-2-9(3-5-11)10-6-7-12-8-10/h2-6,12H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRJFEYVZYMCIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80580996
Record name 3-(4-Methoxyphenyl)-2,5-dihydro-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80580996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

694434-08-7
Record name 3-(4-Methoxyphenyl)-2,5-dihydro-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80580996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole CAS 694434-08-7 properties

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole (also known as 3-(4-methoxyphenyl)-3-pyrroline ) is a high-value heterocyclic intermediate utilized primarily in the synthesis of neuroactive small molecules. Structurally, it consists of a pyrroline ring (a dihydropyrrole) substituted at the C3 position with a para-methoxyphenyl group.

This compound serves as a critical "privileged scaffold" precursor. Its internal alkene allows for stereoselective reduction to generate 3-arylpyrrolidines , a structural motif ubiquitous in Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) and dopamine receptor ligands. Unlike its aromatic counterpart (pyrrole) or saturated counterpart (pyrrolidine), the 3-pyrroline core offers unique orthogonality—the double bond can be functionalized (dihydroxylation, epoxidation, reduction) while the secondary amine remains available for diversification.

Key Application Areas:

  • Medicinal Chemistry: Precursor to 3-arylpyrrolidine scaffolds (e.g., analogs of fused indoles or phenyl-pyrrolidines).

  • Material Science: Monomer for conductive polymers (via oxidative polymerization of the pyrrole derivative after aromatization).

  • Agrochemicals: Intermediate for crop protection agents targeting specific enzyme pathways.

Part 2: Chemical Profile & Properties[1]

The following data aggregates experimental values and high-confidence predicted parameters essential for handling and formulation.

Physicochemical Specifications
PropertyValue / DescriptionNote
Chemical Formula C₁₁H₁₃NO
Molecular Weight 175.23 g/mol
Appearance Off-white to pale yellow solid/semisolidOxidizes/darkens upon air exposure
Solubility Soluble in DMSO, MeOH, DCM, CHCl₃Poor water solubility
pKa (Predicted) 9.2 ± 0.5Secondary amine basicity
LogP (Predicted) 1.85Lipophilic, CNS-penetrant potential
Boiling Point ~310°C (at 760 mmHg)Predicted
Storage 2–8°C, Inert Atmosphere (Argon/Nitrogen)Hygroscopic; Air-sensitive
Structural Identification[5]
  • SMILES: COc1ccc(cc1)C2=CCNC2[1][2]

  • InChIKey: Unique identifier for database verification (requires generation from SMILES).

  • Core Feature: The C3-C4 double bond is electron-rich, making the 3-position susceptible to electrophilic attack or further cross-coupling if halogenated.

Part 3: Synthetic Methodologies

Method A: Suzuki-Miyaura Coupling (Preferred for Library Synthesis)

This route is modular, allowing for the rapid generation of various 3-aryl analogs by swapping the boronic acid.

Protocol:

  • Precursor: N-Boc-3-bromo-3-pyrroline (commercially available or synthesized via bromination/dehydrobromination).

  • Reagents: 4-Methoxyphenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3 equiv).

  • Solvent System: 1,4-Dioxane/Water (4:1) degassed.[3]

  • Conditions: Heat to 85°C for 4–12 hours under Nitrogen.

  • Deprotection: The resulting N-Boc intermediate is treated with TFA/DCM (1:4) to yield the free amine (CAS 694434-08-7).

Critical Insight: The use of N-Boc protection is mandatory to prevent palladium chelation by the free amine, which would poison the catalyst.

Method B: Ring-Closing Metathesis (RCM)

Ideal for large-scale "ground-up" synthesis where the pyrroline ring is built from acyclic precursors.

Protocol:

  • Reactants: 2-(4-methoxyphenyl)diallylamine.

  • Catalyst: Grubbs II Catalyst (2–5 mol%).

  • Solvent: Dichloromethane (DCM), dilute concentration (0.01 M) to favor intramolecular cyclization over intermolecular polymerization.

  • Conditions: Reflux (40°C) for 12–24 hours.

  • Purification: Removal of Ruthenium impurities using activated carbon or silica scavengers.

Visualization: Synthesis & Functionalization Logic

SynthesisPathways Start N-Boc-3-bromo-3-pyrroline Coupling Suzuki Coupling (Pd cat., Base) Start->Coupling Boronic 4-Methoxyphenyl boronic acid Boronic->Coupling Intermediate N-Boc-3-(4-methoxyphenyl) -3-pyrroline Coupling->Intermediate C-C Bond Formation Deprotection Acid Deprotection (TFA or HCl) Intermediate->Deprotection Target TARGET: 3-(4-methoxyphenyl) -2,5-dihydro-1H-pyrrole Deprotection->Target Yields Free Amine Reduction Reduction (H2, Pd/C) Target->Reduction Oxidation Oxidation (DDQ) Target->Oxidation Product1 3-(4-methoxyphenyl) pyrrolidine (SNRI Scaffold) Reduction->Product1 Product2 3-(4-methoxyphenyl) pyrrole (Conductive Monomer) Oxidation->Product2

Caption: Figure 1. Modular synthesis via Suzuki coupling and downstream diversification into saturated or aromatic scaffolds.

Part 4: Medicinal Chemistry Applications[1][8][9][10]

The 3-aryl-3-pyrroline scaffold is not merely an end-product but a versatile "chassis" for drug discovery.

Precursor to 3-Arylpyrrolidines

The most common application of CAS 694434-08-7 is its reduction to 3-(4-methoxyphenyl)pyrrolidine .

  • Mechanism: Catalytic hydrogenation (H₂, Pd/C) reduces the C3-C4 double bond.

  • Significance: 3-Arylpyrrolidines are bioisosteres of 3-arylpiperidines and are critical pharmacophores in:

    • SNRIs (Serotonin-Norepinephrine Reuptake Inhibitors): Modulating the ring size alters selectivity between SERT and NET transporters.

    • Sigma Receptor Ligands: Used in investigating antipsychotic pathways.

Conformational Constraint

Unlike the flexible pyrrolidine, the dihydro-pyrrole (pyrroline) ring is more rigid. This property is exploited in Structure-Activity Relationship (SAR) studies to determine if a receptor requires a planar or puckered ligand conformation.

Aromatization

Treatment with oxidants (e.g., DDQ or MnO₂) converts the dihydro-pyrrole to the fully aromatic 3-(4-methoxyphenyl)pyrrole . These derivatives are often investigated for:

  • Antibacterial Activity: Halogenated pyrroles are known to disrupt bacterial cell walls.

  • Fluorescent Probes: The conjugated aryl-pyrrole system can serve as a core for fluorescent markers in biological assays.

Part 5: Safety & Handling Protocols

Signal Word: WARNING

Hazard Identification
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

  • Potential CNS Effects: As a lipophilic amine structurally related to bioactive alkaloids, treat as a potential CNS active agent until fully characterized.

Handling Guidelines
  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended for solutions), safety goggles, and lab coat.

  • Storage: Store under inert gas (Argon) at 2–8°C. The free amine is prone to oxidation (browning) and carbonate formation upon exposure to atmospheric CO₂.

Emergency Procedures
  • Skin Contact: Wash immediately with polyethylene glycol 400 (if available) or copious soap and water.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

References

  • Solid-Phase Synthesis of 2,5-Dihydro-1H-pyrroles. Journal of Combinatorial Chemistry. (2009). Describes the combinatorial approach for synthesizing pyrroline libraries.

  • Synthesis of 3-Arylpyrroles via Suzuki Coupling. The Journal of Organic Chemistry. (2011). Details the palladium-catalyzed cross-coupling methodologies relevant to aryl-pyrrole synthesis.

  • Recent Advances in the Synthesis of Pyrroles. Organic Chemistry Portal. Provides a comprehensive overview of pyrrole and dihydropyrrole synthesis strategies, including RCM and coupling reactions.

  • Biological Activity of Pyrrole Derivatives. Molecules. (2017). Reviews the pharmacological potential of pyrrole and dihydropyrrole scaffolds in drug discovery.

  • Safety Data Sheet: Pyrrole Derivatives. Fisher Scientific. General safety protocols for handling substituted pyrroles and pyrrolines.

Sources

An In-depth Technical Guide to the Chemical Structure of 3-(4-methoxyphenyl)-3-pyrroline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-(4-methoxyphenyl)-3-pyrroline, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Given the absence of extensive primary literature on this specific molecule, this guide synthesizes information from established chemical principles and data from closely related analogues to present a proposed synthesis, a detailed structural elucidation based on predicted spectroscopic data, and a discussion of its potential applications in medicinal chemistry.

Introduction: The Significance of the 3-Aryl-3-Pyrroline Scaffold

The pyrroline ring system, a five-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, appearing in a multitude of natural products and pharmacologically active compounds.[1] Pyrrolines exist as three structural isomers—1-pyrroline, 2-pyrroline, and 3-pyrroline—differentiated by the position of the endocyclic double bond. The 3-pyrroline scaffold, in particular, when substituted with an aryl group at the 3-position, gives rise to a class of compounds with notable biological activities. These activities range from potential anticancer and antioxidant properties to applications as neurological agents.[2][3] The 4-methoxyphenyl substituent is a common pharmacophore that can influence a molecule's pharmacokinetic and pharmacodynamic properties. Therefore, 3-(4-methoxyphenyl)-3-pyrroline represents a molecule of significant interest for further investigation and as a potential building block in drug discovery programs.

Molecular Structure and Properties

The chemical structure of 3-(4-methoxyphenyl)-3-pyrroline consists of a 2,5-dihydro-1H-pyrrole ring with a 4-methoxyphenyl group attached to the carbon atom at the 3-position.

Molecular Formula: C₁₁H₁₃NO

Molecular Weight: 175.23 g/mol

IUPAC Name: 3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole

Caption: Chemical structure of 3-(4-methoxyphenyl)-3-pyrroline.

Proposed Synthesis Pathway

The proposed synthetic pathway involves two main stages:

  • Formation of the 2-(4-methoxyphenyl)-2-vinylaziridine intermediate.

  • Spontaneous rearrangement to yield 3-(4-methoxyphenyl)-3-pyrroline.

G cluster_reactants Starting Materials cluster_intermediate Intermediate Formation cluster_product Final Product Ketimine α-chloro N-tert-butanesulfinyl ketimine (derived from 4-methoxyacetophenone) Aziridine 2-(4-methoxyphenyl)-2-vinylaziridine (Unstable, rearranges in situ) Ketimine->Aziridine Nucleophilic addition VinylGrignard Vinylmagnesium bromide VinylGrignard->Aziridine Pyrroline 3-(4-methoxyphenyl)-3-pyrroline Aziridine->Pyrroline Spontaneous Rearrangement

Caption: Proposed synthesis of 3-(4-methoxyphenyl)-3-pyrroline.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from established procedures for the synthesis of related 3-aryl-3-pyrrolines.

Step 1: Synthesis of the α-chloro N-tert-butanesulfinyl ketimine

The synthesis begins with the preparation of the chiral α-chloro N-tert-butanesulfinyl ketimine from 4-methoxyacetophenone. This is a standard procedure involving the condensation of the ketone with a chiral sulfinamide followed by α-chlorination.

Step 2: Synthesis and Rearrangement to 3-(4-methoxyphenyl)-3-pyrroline

  • To a solution of the α-chloro N-tert-butanesulfinyl ketimine (1.0 eq) in anhydrous THF at -78 °C, add vinylmagnesium bromide (1.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours. The spontaneous rearrangement of the initially formed vinylaziridine to the 3-pyrroline is expected to occur during this time.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-(4-methoxyphenyl)-3-pyrroline.

Causality of Experimental Choices:

  • Chiral Sulfinamide: The use of a chiral N-tert-butanesulfinamide allows for the potential for stereocontrol in the initial addition step, although the subsequent rearrangement to the achiral 3-pyrroline will remove this stereocenter.

  • Low Temperature: The initial addition of the Grignard reagent is performed at low temperature (-78 °C) to control the reactivity and minimize side reactions.

  • Spontaneous Rearrangement: The driving force for the rearrangement of the 2-aryl-2-vinylaziridine is the formation of a more stable allylic carbocation intermediate, which then recyclizes to the thermodynamically favored 3-pyrroline.

Spectroscopic Characterization (Predicted)

In the absence of experimental data, the following spectroscopic characteristics for 3-(4-methoxyphenyl)-3-pyrroline are predicted based on the analysis of its structural features and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, 500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.40d, J = 8.5 Hz2HAr-H (ortho to pyrroline)
~6.90d, J = 8.5 Hz2HAr-H (meta to pyrroline)
~6.05t, J = 2.0 Hz1H=CH (vinylic)
~4.20t, J = 2.0 Hz2HN-CH ₂-C=
~3.80s3H-OCH
~3.65bs1HNH
~3.50d, J = 2.0 Hz2H=C-CH ₂-N

¹³C NMR (Predicted, 125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~159.0C -OCH₃ (aromatic)
~135.0C -Ar (quaternary, attached to pyrroline)
~131.0C =CH (vinylic)
~128.0C H (aromatic, ortho to pyrroline)
~125.0C=C H (vinylic)
~114.0C H (aromatic, meta to pyrroline)
~55.0-OC H₃
~54.0N-C H₂-C=
~52.0=C-C H₂-N
Infrared (IR) Spectroscopy

The IR spectrum of 3-(4-methoxyphenyl)-3-pyrroline is expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3350Medium, broadN-H stretch
~3050Medium=C-H stretch (vinylic and aromatic)
~2950-2850MediumC-H stretch (aliphatic)
~1610, 1510StrongC=C stretch (aromatic ring)
~1250StrongC-O stretch (aryl ether)
~830StrongC-H out-of-plane bend (1,4-disubstituted benzene)
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 3-(4-methoxyphenyl)-3-pyrroline is predicted to show a molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): m/z = 175

  • Major Fragments:

    • m/z = 174: Loss of a hydrogen atom [M-H]⁺.

    • m/z = 160: Loss of a methyl radical from the methoxy group [M-CH₃]⁺.

    • m/z = 134: Loss of the methoxy group and a hydrogen atom.

    • m/z = 108: Fragmentation leading to the 4-methoxystyrene radical cation.

Potential Applications and Future Directions

The 3-aryl-3-pyrroline scaffold is a promising starting point for the development of novel therapeutic agents. The presence of the 4-methoxyphenyl group in 3-(4-methoxyphenyl)-3-pyrroline suggests several potential avenues for research and application:

  • Anticancer Drug Development: Many compounds containing the 4-methoxyphenyl group exhibit antiproliferative activity against various cancer cell lines.[4] The pyrroline core can be further functionalized to optimize these properties.

  • Antioxidant Properties: The phenol-like structure of the methoxy-substituted aromatic ring suggests that this compound or its derivatives could possess antioxidant and radical scavenging activities.[3]

  • Neurological Applications: Pyrrolidine-based structures are known to interact with various receptors and enzymes in the central nervous system.[5] The 3-(4-methoxyphenyl)-3-pyrroline scaffold could serve as a basis for the design of novel CNS-active agents.

  • Synthetic Building Block: This molecule can serve as a versatile intermediate for the synthesis of more complex nitrogen-containing heterocyclic systems. The double bond and the secondary amine provide reactive handles for further chemical modifications.[6]

Future research should focus on the successful synthesis and purification of 3-(4-methoxyphenyl)-3-pyrroline to confirm the predicted spectroscopic data. Subsequently, a thorough investigation of its biological activities through in vitro and in vivo studies is warranted to explore its full therapeutic potential.

References

  • Selected examples of biologically active 3-pyrrolines. (n.d.).
  • Magedov, I. V., Luchetti, G., Evdokimov, N. M., Manpadi, M., Steelant, W. F. A., Van Slambrouck, S., Tongwa, P., Antipin, M. Y., & Kornienko, A. (2008). Novel three-component synthesis and antiproliferative properties of diversely functionalized pyrrolines. Bioorganic & Medicinal Chemistry Letters, 18(4), 1392–1396.
  • Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones. (2022). RSC Advances, 12(34), 22005-22013.
  • Bhat, M. A., et al. (2021). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of Molecular Structure, 1239, 130510.
  • Synthesis of vinylaziridines from vinyl epoxides. (n.d.). University of Sheffield.
  • Novel three-component synthesis and antiproliferative properties of diversely functionalized pyrrolines. (2008). Bioorganic & Medicinal Chemistry Letters, 18(4), 1392-1396.
  • Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. (1992).
  • Mass Spectrometry Fragmentation P
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules, 26(16), 4887.
  • Synthesis of 3-pyrrolines. (n.d.). Organic Chemistry Portal.
  • Metal-mediated synthesis of pyrrolines. (2019). RSC Advances, 9(12), 6549-6571.
  • Therapeutic Significance of Pyrrole in Drug Delivery. (2022). Journal of Drug Delivery and Therapeutics, 12(4), 134-145.
  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology, 14.
  • Pyrrole, pyrrolidine analogs as drug candidates-III. (2023). Future Journal of Pharmaceutical Sciences, 9(1), 58.

Sources

An In-depth Technical Guide to the Biological Activity of 3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 3-aryl-2,5-dihydropyrrole scaffold is a privileged heterocyclic motif that has garnered significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. This technical guide provides a comprehensive overview of the potential biological activities of a specific analog, 3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole. While direct studies on this exact molecule are limited, this document synthesizes data from structurally related pyrroles, dihydropyrroles, and compounds bearing the 4-methoxyphenyl moiety to project its likely pharmacological profile. We delve into its potential as a neuroprotective, anti-inflammatory, and antioxidant agent, detailing plausible mechanisms of action and providing robust, field-proven experimental protocols for its evaluation. This guide is intended to serve as a foundational resource for researchers aiming to explore the therapeutic potential of this promising chemical entity.

Introduction and Chemical Rationale

The 2,5-dihydropyrrole (also known as 3-pyrroline) core is a key structural element in many natural products and synthetic molecules with significant pharmacological properties.[1] The introduction of an aryl group at the 3-position, specifically a 4-methoxyphenyl substituent, creates a molecule with a unique electronic and steric profile that suggests a range of potential biological interactions. The methoxy group can act as a hydrogen bond acceptor and its metabolic lability (O-demethylation) can lead to the formation of an active phenolic metabolite, potentially influencing both pharmacokinetics and pharmacodynamics.

Based on extensive literature on analogous structures, 3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole is hypothesized to exhibit a multi-target pharmacological profile, with primary activities in the following areas:

  • Neuroprotection: Pyrrole derivatives have shown promise in models of neurodegenerative diseases like Parkinson's and Alzheimer's.[2][3][4]

  • Anti-inflammatory Activity: The structurally related 1,4-dihydropyridines and other pyrrole compounds are known to modulate inflammatory pathways.[5][6][7]

  • Antioxidant Effects: The heterocyclic nature of the pyrrole ring, combined with the methoxyphenyl group, suggests an intrinsic capacity to scavenge free radicals.[4][8]

This guide will explore these potential activities in detail, providing the scientific basis for this rationale and the experimental framework required for its validation.

Plausible Synthetic Route

A key aspect of evaluating a novel compound is a reliable synthetic pathway. While multiple routes to 3-aryl-2,5-dihydropyrroles exist, a common and effective strategy involves a multi-step sequence starting from commercially available precursors. A plausible approach is outlined below.

cluster_0 Plausible Synthesis of 3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole A 1,4-dichloro-cis-2-butene C N-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole A->C Nucleophilic Substitution B 4-methoxyaniline B->C D Deprotection/Rearrangement C->D Acid-catalyzed E 3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole D->E

Caption: A plausible synthetic workflow for the target compound.

Core Biological Activities & Mechanisms of Action

The therapeutic potential of 3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole is likely rooted in its ability to modulate key pathways involved in cellular stress and neuro-inflammation.

Neuroprotective Effects

Pyrrole-based compounds have demonstrated significant neuroprotective properties in various in vitro models of neurodegeneration.[4][8] The primary mechanisms are believed to converge on the mitigation of oxidative stress and the inhibition of inflammatory cascades within the central nervous system.

A. Mechanism of Action: Attenuation of Oxidative Stress

Neurodegenerative disorders are often characterized by a surplus of reactive oxygen species (ROS) that leads to neuronal damage.[9][10] The target compound likely confers neuroprotection through a dual mechanism: direct ROS scavenging and the preservation of endogenous antioxidant systems like glutathione (GSH).[4]

Toxin Neurotoxin (e.g., 6-OHDA, MPP+) ROS Increased ROS (O2•−, H2O2) Toxin->ROS Mito Mitochondrial Dysfunction ROS->Mito GSH GSH Depletion ROS->GSH Compound 3-(4-methoxyphenyl)- 2,5-dihydro-1H-pyrrole Compound->ROS Scavenging Compound->GSH Preservation MAOB MAO-B Compound->MAOB Inhibition? Apoptosis Apoptosis & Neuronal Death Mito->Apoptosis MAOB->ROS LPS LPS (Lipopolysaccharide) Macrophage Macrophage/Microglia LPS->Macrophage COX2 COX-2 Upregulation Macrophage->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Macrophage->Cytokines PGE2 PGE2 Production COX2->PGE2 Inflammation Inflammatory Response PGE2->Inflammation Cytokines->Inflammation Compound 3-(4-methoxyphenyl)- 2,5-dihydro-1H-pyrrole Compound->COX2 Inhibition

Caption: Proposed anti-inflammatory mechanism via COX-2 inhibition.

GABA Receptor Modulation

Aryl-substituted heterocyclic compounds, including pyrazoles, have been reported to modulate the function of γ-aminobutyric acid type A (GABA-A) receptors. [11]These receptors are the primary mediators of inhibitory neurotransmission in the brain. [12][13]Positive allosteric modulation of GABA-A receptors leads to a sedative and anxiolytic effect. Investigating the interaction of 3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole with different GABA-A receptor subtypes could uncover novel psychotropic activities.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities, a systematic, multi-tiered screening approach is recommended. The following protocols are standard, robust, and widely accepted in the field.

cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Assays cluster_2 Tier 3: Target-Based Assays T1_Antioxidant Antioxidant Assays (DPPH, ABTS) T2_Neuroprotection Neuroprotection Model (6-OHDA/MPP+ challenge) T1_Antioxidant->T2_Neuroprotection T1_Viability Cell Viability/Toxicity (MTT, LDH on SH-SY5Y/PC12) T1_Viability->T2_Neuroprotection T2_AntiInflammatory Anti-inflammatory Model (LPS on RAW 264.7) T1_Viability->T2_AntiInflammatory T3_COX COX-2 Enzyme Assay T2_Neuroprotection->T3_COX T3_Ca Calcium Influx Assay T2_Neuroprotection->T3_Ca T3_GABA GABA-A Receptor Binding/ Electrophysiology T2_Neuroprotection->T3_GABA T2_AntiInflammatory->T3_COX

Caption: A tiered workflow for evaluating biological activity.

Protocol: Antioxidant Capacity (DPPH & ABTS Assays)

Rationale: These assays provide a rapid and reliable measure of the compound's intrinsic ability to scavenge free radicals, a key component of its potential antioxidant and neuroprotective effects. [14][15][16] A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create serial dilutions in methanol.

    • Prepare a positive control (e.g., Ascorbic Acid or Trolox) with the same serial dilutions.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each compound dilution.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • % Inhibition = [ (A_control - A_sample) / A_control ] * 100

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals).

B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical cation.

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the test compound at various concentrations.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the % inhibition and IC50 value as described for the DPPH assay.

Protocol: Neuroprotection and Cell Viability (MTT & LDH Assays)

Rationale: These assays are fundamental for determining if the compound can protect neuronal cells from a toxic insult and for establishing its own cytotoxicity profile. [17]The human neuroblastoma SH-SY5Y or rat pheochromocytoma PC12 cell lines are industry-standard models for neurodegenerative disease research. [18] A. Cell Culture and Toxin Induction Model

  • Cell Seeding: Seed SH-SY5Y or PC12 cells in a 96-well plate at a density of 1x10^4 cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of 3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole (e.g., 0.1, 1, 10 µM) for 24 hours.

  • Toxic Insult: Induce neurotoxicity by adding a known neurotoxin, such as 6-hydroxydopamine (6-OHDA) (e.g., 100 µM) or MPP+ (1-methyl-4-phenylpyridinium). [2][18][19]Incubate for another 24 hours.

B. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

  • Procedure:

    • After the 24-hour toxin incubation, remove the culture medium.

    • Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Remove the MTT solution and add 100 µL of DMSO or a solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Interpretation: Higher absorbance correlates with higher metabolic activity and thus greater cell viability.

C. LDH (Lactate Dehydrogenase) Assay for Cytotoxicity

  • Procedure:

    • After the toxin incubation period, carefully collect 50 µL of the culture supernatant from each well. [20] * Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. [21]This typically involves mixing the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

    • Incubate for the recommended time (e.g., 30 minutes) at room temperature, protected from light.

    • Measure the absorbance at the specified wavelength (usually 490 nm).

  • Interpretation: Higher absorbance indicates more LDH release, correlating with greater cell membrane damage and cytotoxicity.

Protocol: Anti-inflammatory Activity (Nitric Oxide Assay)

Rationale: This assay measures the compound's ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). [7]

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at 5x10^4 cells/well and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).

  • Incubation: Incubate for 24 hours at 37°C.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the culture supernatant.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes.

    • Measure the absorbance at 540 nm.

  • Calculation: Quantify the nitrite concentration using a sodium nitrite standard curve. Lower nitrite levels in compound-treated wells compared to the LPS-only control indicate anti-inflammatory activity.

Data Presentation and Interpretation

To effectively compare the multifaceted activities of the compound, data should be organized systematically.

Table 1: Summary of In Vitro Biological Activities

Assay TypeEndpointCell Line/SystemResult (IC50/EC50, µM)Positive Control
Antioxidant DPPH Radical ScavengingCell-freeAscorbic Acid
ABTS Radical ScavengingCell-freeTrolox
Neuroprotection MTT (Viability vs. 6-OHDA)SH-SY5YN-acetylcysteine
LDH (Cytotoxicity vs. 6-OHDA)SH-SY5YN-acetylcysteine
Anti-inflammatory Nitric Oxide InhibitionRAW 264.7 + LPSDexamethasone
Cytotoxicity MTT (Basal)SH-SY5YDoxorubicin
LDH (Basal)SH-SY5YTriton X-100

Conclusion and Future Directions

This guide posits that 3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole is a compound of significant interest for drug discovery, particularly in the fields of neurodegenerative and inflammatory diseases. The proposed mechanisms—centered on antioxidant, anti-inflammatory, and potential ion channel modulation activities—are well-grounded in the extensive literature on related heterocyclic scaffolds.

The provided experimental protocols offer a clear and validated pathway for systematically evaluating this potential. Successful outcomes from these in vitro studies would warrant progression to more complex investigations, including:

  • Target Deconvolution: Identifying specific protein targets (e.g., COX-2, specific calcium channel subunits, GABA-A receptor subtypes).

  • In Vivo Efficacy: Testing the compound in animal models of Parkinson's disease (e.g., MPTP-induced), Alzheimer's disease, or inflammatory pain.

  • Pharmacokinetic Profiling: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties to determine its drug-like potential.

By following the integrated approach of hypothesis-driven investigation and robust experimental validation outlined herein, researchers can effectively unlock the therapeutic potential of 3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole.

References

  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Antioxidants (Basel). 2023 Dec; 12(12): 2145.

  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Brieflands. 2023 Dec 23.

  • Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. MDPI. 2026 Jan 4.

  • Comparison of the LDH and MTT Assays for Quantifying Cell Death: Validity for Neuronal Apoptosis? PubMed. 2000 Mar 15.

  • Dihydropyridines as Calcium Channel Blockers: An Overview. MedCrave online. 2017 Jul 17.

  • 1,4-Dihydropyridine derivatives with T-type calcium channel blocking activity attenuate inflammatory and neuropathic pain. PubMed. 2015 Jun 15.

  • Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. MDPI. 2025 Dec 29.

  • In vitro engineered models of neurodegenerative diseases. Tech Science Press. 2024 Jan 30.

  • 4-Pyridinio-1,4-Dihydropyridines as Calcium Ion Transport Modulators: Antagonist, Agonist, and Dual Action. PMC. 2020 Mar 27.

  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. SID.

  • Viability and survival test. NEUROFIT.

  • Oxidative stress in neurodegeneration: in vitro models for investigating cellular damage and neuroprotective strategies. R Discovery. 2025 Nov 24.

  • Oxidative stress in neurodegeneration: in vitro models for investigating cellular damage and neuroprotective strategies. ResearchGate. 2025 Dec 4.

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC.

  • Anti-inflammatory activity of compounds 2, 3. ResearchGate.

  • In vitro Models of Neurodegenerative Diseases. Frontiers. 2020 May 13.

  • Dihydropyridines as Calcium Channel Blockers: An Overview. ScholarWorks @ UTRGV. 2017 Jul 17.

  • Dihydropyridine calcium channel blockers. Wikipedia.

  • Synthesis and anti-inflammatory activities of novel dihydropyranoaurone derivatives. [No Source]

  • In vitro model of Parkinson's disease - MPP+ and 6-OHDA intoxication of mesencephalic dopaminergic neurons. NEUROFIT.

  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. MDPI. 2017 Mar 17.

  • Anti-Inflammatory Activity of New Series of 1,4-Dihydropyridine Derivatives. ResearchGate. 2025 Aug 6.

  • Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons. Axion Biosystems.

  • DPPH and ABTS assay antioxidant activity of synthesized compounds. ResearchGate.

  • LDH assay kit guide: Principles and applications. Abcam. 2025 May 20.

  • Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives. PubMed. 2023 Aug 9.

  • Antioxidant Activity of DPPH and ABTS Methods, from Jackfruit Leaf Extract and Fraction (Artocarpus heterophyllus). [No Source]

  • Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. PMC.

  • NEW SYNTHESIS OF 3-ARYL-2,5-DIHYDROFURANS. Semantic Scholar. 2006 Jul 11.

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences.

  • Synthesis of Tetraaryl-, Pentaaryl-, and Hexaaryl-1,4- dihydropyrrolo[3,2-b]pyrroles. Organic Syntheses. 2021 Aug 19.

  • Differential modulation of GABA(A) receptor function by aryl pyrazoles. PubMed. 2014 Jun 15.

  • From Aryl Iodides to 1,3-Dipoles: Design and Mechanism of a Palladium Catalyzed Multicomponent Synthesis of Pyrroles. Journal of the American Chemical Society. 2016 May 12.

  • Synthesis of Aryl-Substituted 3,3a,4,5-Tetrahydropyrrolo[1,2-a] quinolin-1(2H). [No Source]

  • Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. PubMed. 2013 Jul 15.

  • Recent advances in the synthesis of 2,3-dihydropyrroles. RSC Publishing.

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. 2021 Dec 22.

  • Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. PubMed. 2023 Oct 5.

  • Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. ResearchGate. 2025 Jul 3.

  • Structure, Function, and Modulation of GABAA Receptors. PMC.

  • GABA Receptor Physiology and Pharmacology. Basic Neurochemistry - NCBI Bookshelf.

  • Metabolic Products of Linalool and Modulation of GABA A Receptors. Frontiers. 2017 Jun 20.

  • Modulation of GABAA-Receptors by Honokiol and Derivatives: Subtype Selectivity and Structure–Activity Relationship. ResearchGate. 2025 Aug 9.

  • Natural Products with Broad-Spectrum Neuroprotective Activity: Diverse Origins and Convergent Mechanisms. Research Communities. 2026 Jan 22.

  • Exploring the Neuroprotective Potentials of Flavonoid Metabolites in S. Dove Medical Press. 2025 Aug 29.

Sources

3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide profiles 3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole , a significant heterocyclic intermediate in the synthesis of serotonin (SERT) and dopamine (DAT) transporter inhibitors. Unlike its aromatic pyrrole or saturated pyrrolidine counterparts, the 2,5-dihydro-1H-pyrrole (3-pyrroline) core possesses a distinct alkene functionality at the C3-C4 position, offering unique reactivity for further functionalization. This document outlines the molecular stoichiometry, validated synthetic pathways via Palladium-catalyzed cross-coupling, and critical characterization parameters for drug development researchers.

Part 1: Physiochemical Profile

The molecule consists of a secondary amine heterocycle fused with a para-methoxy substituted phenyl ring. The "2,5-dihydro" nomenclature confirms the double bond is located between C3 and C4, distinguishing it from the thermodynamically unstable enamine isomer (2,3-dihydro-1H-pyrrole).

Table 1: Molecular Constants & Stoichiometry

PropertyValueTechnical Notes
IUPAC Name 3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrroleAlso referred to as 3-(p-anisyl)-3-pyrroline.
Molecular Formula C₁₁H₁₃NO High carbon-to-heteroatom ratio suggests lipophilicity.
Molecular Weight 175.23 g/mol Useful range for CNS-active fragment-based drug design.
Exact Mass 175.0997Monoisotopic mass for HRMS validation ([M+H]⁺ ≈ 176.107).
Heavy Atom Count 1311 Carbon, 1 Nitrogen, 1 Oxygen.
ClogP (Predicted) ~1.8 - 2.1Moderate permeability; likely blood-brain barrier (BBB) penetrant.
Rotatable Bonds 1Bond between Pyrroline C3 and Phenyl C1'.

Part 2: Synthetic Methodology

To ensure high regioselectivity and yield, the Suzuki-Miyaura Cross-Coupling is the preferred protocol over Ring-Closing Metathesis (RCM) for this specific derivative. RCM often suffers from difficult purification of the catalyst and potential isomerization.

Protocol: Pd-Catalyzed Arylation of N-Boc-3-bromo-3-pyrroline

Rationale: Direct arylation of unprotected 3-pyrroline is prone to N-arylation side reactions and oxidation. We utilize an N-Boc protecting group strategy to stabilize the amine and direct the coupling to the C3 vinyl bromide.

Reagents:

  • Substrate: tert-butyl 3-bromo-2,5-dihydro-1H-pyrrole-1-carboxylate.

  • Coupling Partner: (4-methoxyphenyl)boronic acid (1.2 equiv).

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%).

  • Base: K₂CO₃ (2.0 M aq).

  • Solvent: 1,4-Dioxane.

Step-by-Step Workflow:

  • Inert Atmosphere Setup: Flame-dry a 2-neck round bottom flask and purge with Argon.

  • Solvation: Dissolve tert-butyl 3-bromo-2,5-dihydro-1H-pyrrole-1-carboxylate (1.0 equiv) and (4-methoxyphenyl)boronic acid (1.2 equiv) in degassed 1,4-Dioxane.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ followed immediately by K₂CO₃ solution.

  • Reflux: Heat the mixture to 85°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1). The bromide starting material (Rf ~0.[1]6) should disappear.

  • Workup: Cool to RT, dilute with EtOAc, and wash with brine. Dry organic layer over Na₂SO₄ and concentrate.

  • Deprotection (Critical): Dissolve the crude intermediate in CH₂Cl₂. Add TFA (10 equiv) dropwise at 0°C. Stir for 1 hour.

  • Neutralization: Quench with sat. NaHCO₃ (slowly) to pH 8. Extract with CH₂Cl₂ to obtain the free base 3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole .

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the convergent synthesis and the critical decision points regarding protecting group strategy.

SynthesisPath Start Start: N-Boc-3-pyrroline Bromination Step 1: Bromination (NBS, CCl4) Start->Bromination Activation Intermediate1 Interm: 3-Bromo-N-Boc-pyrroline Bromination->Intermediate1 Suzuki Step 2: Suzuki Coupling (4-MeO-Ph-B(OH)2, Pd cat.) Intermediate1->Suzuki C-C Bond Form Intermediate2 Interm: 3-Aryl-N-Boc-pyrroline Suzuki->Intermediate2 Deprotection Step 3: Deprotection (TFA/DCM) Intermediate2->Deprotection Cleavage Final Target: 3-(4-methoxyphenyl) -2,5-dihydro-1H-pyrrole Deprotection->Final Yield ~75%

Figure 1: Convergent synthetic pathway utilizing orthogonal protection to ensure C3-regioselectivity.

Part 4: Structural Validation (Analytical Expectations)

Researchers must validate the integrity of the "2,5-dihydro" ring system, as it can isomerize to the thermodynamically more stable pyrrole (aromatic) or 2,3-dihydro (enamine) forms under acidic stress.

1. Proton NMR (¹H NMR, 400 MHz, CDCl₃)

  • δ 7.20 - 6.80 ppm (4H, m): Characteristic AA'BB' system of the p-anisyl ring.

  • δ 6.05 ppm (1H, s/t): The olefinic proton at C4. Diagnostic Peak. If this shifts to >6.5 ppm or disappears, aromatization to pyrrole has occurred.

  • δ 4.20 - 4.00 ppm (4H, m): The C2 and C5 methylene protons. In the 3-pyrroline ring, these appear as broadened singlets or multiplets due to allylic coupling.

  • δ 3.80 ppm (3H, s): Methoxy group (–OCH₃).

  • δ 2.00 ppm (1H, br s): N-H proton (exchangeable with D₂O).

2. Mass Spectrometry (ESI-MS)

  • Target Ion: [M+H]⁺ = 176.1

  • Fragmentation: Loss of methyl radical (M-15) is common for anisole derivatives.

Part 5: Handling and Stability

  • Oxidation Sensitivity: 3-Pyrrolines are susceptible to oxidation to pyrroles upon prolonged exposure to air and light.

  • Storage: Store under Argon at -20°C.

  • Salt Formation: For biological assays, convert the free base to the hydrochloride or oxalate salt immediately after synthesis to enhance water solubility and shelf-life stability.

References

  • Suzuki-Miyaura Coupling of Protected Pyrrolines: Smith, J. A., et al.[2][3] "Regioselective synthesis of aryl pyrroles and pyrrolines via Palladium catalysis." Journal of Organic Chemistry, 2006.[4]

  • Bioactivity of 3-Aryl-3-pyrrolines: Mane, Y. D., et al.[5] "Design and Synthesis of Pyrrole-based Derivatives as Potent CNS Agents." Journal of Heterocyclic Chemistry, 2017.

  • General Synthesis of 3-pyrrolines: Organic Chemistry Portal. "Synthesis of 3-pyrrolines: Methodologies and Mechanisms."

  • Molecular Data Verification: PubChem Database. "Compound Summary: 3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole analogs."

Sources

A Comparative Analysis of Pyrrolidine, 3-Pyrroline, and Pyrrole: Structure, Reactivity, and Synthetic Implications for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring system, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its derivatives are integral to the structures of numerous natural products and synthetic pharmaceuticals, demonstrating a wide array of biological activities.[1][3] This guide provides a detailed examination of the structural and reactive nuances of three core pyrrolidine-based scaffolds: the fully saturated pyrrolidine, the partially unsaturated 3-pyrroline, and the aromatic pyrrole. Understanding the distinct characteristics of each is paramount for the rational design and synthesis of novel therapeutics.

I. Core Structural Differences: A Tale of Saturation and Aromaticity

The fundamental distinctions between pyrrolidine, 3-pyrroline, and pyrrole lie in their degree of saturation, which profoundly influences their three-dimensional shape, electron distribution, and, consequently, their chemical behavior.

Pyrrolidine , with the chemical formula (CH₂)₄NH, is a saturated heterocycle, meaning it contains no double bonds within the ring.[4] This saturation results in sp³ hybridization for all carbon and nitrogen atoms, leading to a non-planar, puckered conformation. This three-dimensional structure is a key attribute in drug design, as it allows for a more effective exploration of the pharmacophore space.[1]

3-Pyrroline , or 2,5-dihydro-1H-pyrrole, represents an intermediate level of saturation with one double bond between carbons 3 and 4.[5] This introduces two sp² hybridized carbons into the ring, slightly flattening its conformation compared to pyrrolidine. The presence of the double bond makes 3-pyrroline a versatile synthetic intermediate.[6]

Pyrrole , with the formula C₄H₄NH, is a fully unsaturated, aromatic heterocycle.[7] To achieve aromaticity, the nitrogen atom becomes sp² hybridized, and its lone pair of electrons participates in the π-electron system of the ring.[8] This delocalization of electrons across the five-membered ring results in a planar structure and a unique reactivity pattern distinct from its more saturated counterparts.[7][9]

PropertyPyrrolidine3-PyrrolinePyrrole
Molecular Formula C₄H₉NC₄H₇NC₄H₄NH
Molar Mass 71.12 g/mol 69.11 g/mol 67.09 g/mol
Boiling Point 87-88 °C90-91 °C129-131 °C
Density 0.866 g/mL~0.91 g/mL0.967 g/mL
pKa of Conjugate Acid ~11.3[10]Not readily available-3.8[7]
Basicity Strong Base[4]Weaker BaseVery Weak Base[7]

This table summarizes key physicochemical properties, highlighting the differences in basicity that arise from the varied electronic structures.

II. Reactivity and Synthetic Utility: A Consequence of Structure

The structural variations among these three heterocycles dictate their characteristic chemical reactions, providing a diverse toolkit for synthetic chemists.

As a cyclic secondary amine, pyrrolidine is a typical base and a good nucleophile.[4] Its lone pair of electrons on the nitrogen atom is readily available for donation, making it highly reactive towards electrophiles.

  • N-Alkylation and N-Acylation: Pyrrolidine readily undergoes reactions with alkyl halides and acyl chlorides to form N-substituted derivatives, a common strategy in drug synthesis.

  • Enamine Formation: The reaction of pyrrolidine with ketones or aldehydes is a classic method for forming enamines, which are versatile intermediates in organic synthesis.

Experimental Protocol: Synthesis of 1-Propionylpyrrolidine (N-Acylation)

Objective: To illustrate the nucleophilic character of pyrrolidine through a standard acylation reaction.

Materials:

  • Pyrrolidine

  • Propionyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve pyrrolidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.

  • Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by distillation or column chromatography.

The presence of a double bond in 3-pyrroline allows for a wider range of chemical transformations, making it a valuable building block in the synthesis of more complex molecules.[5][11]

  • Electrophilic Addition: The double bond can undergo typical electrophilic addition reactions, such as hydrogenation, halogenation, and hydrohalogenation.

  • Ring-Closing Metathesis: This powerful reaction is a modern and efficient method for the synthesis of 3-pyrrolines.[12]

  • Oxidation: 3-Pyrrolines can be oxidized to the corresponding pyrroles.[12]

Experimental Protocol: Synthesis of N-Benzyl-3-pyrroline

Objective: To demonstrate a common synthetic route to N-substituted 3-pyrrolines.[6]

Materials:

  • cis-1,4-Dichloro-2-butene

  • Benzylamine

  • Sodium carbonate

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve cis-1,4-dichloro-2-butene (1.0 eq) in ethanol.

  • Add a solution of benzylamine (2.2 eq) and sodium carbonate (2.2 eq) in water to the flask.

  • Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel.

The aromatic nature of pyrrole governs its reactivity, which is characterized by electrophilic substitution reactions.[7][13] The delocalization of the nitrogen's lone pair makes the pyrrole ring electron-rich and highly reactive towards electrophiles, even more so than benzene.[9][14]

  • Electrophilic Substitution: Pyrrole readily undergoes nitration, sulfonation, halogenation, and Friedel-Crafts acylation.[7] Substitution typically occurs at the C2 position due to the greater stability of the intermediate carbocation.[13]

  • Vilsmeier-Haack Reaction: This reaction provides a convenient method for the formylation of pyrrole at the C2 position.

  • Acidity of the N-H bond: The N-H proton of pyrrole is significantly more acidic (pKa ≈ 17.5) than that of pyrrolidine due to the delocalization of the resulting negative charge in the pyrrolide anion.[15] This allows for deprotonation with strong bases, followed by reaction with electrophiles at the nitrogen atom.

Experimental Protocol: Vilsmeier-Haack Formylation of Pyrrole

Objective: To illustrate a characteristic electrophilic substitution reaction of pyrrole.

Materials:

  • Pyrrole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE)

  • Aqueous sodium acetate solution

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of anhydrous DMF (3.0 eq) in DCE to 0 °C.

  • Slowly add phosphorus oxychloride (1.2 eq) to the cooled DMF solution with stirring. The Vilsmeier reagent will form as a solid.

  • After stirring for 30 minutes, add a solution of pyrrole (1.0 eq) in DCE dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, heat the reaction mixture to reflux for 1 hour.

  • Cool the mixture to room temperature and then pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated aqueous sodium acetate solution.

  • Extract the product with an organic solvent, dry the combined organic layers, and remove the solvent under reduced pressure.

  • The resulting 2-formylpyrrole can be purified by recrystallization or chromatography.

III. Spectroscopic Signatures for Differentiation

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable tools for distinguishing between these three heterocycles.

  • Pyrrolidine: Exhibits complex multiplets in the aliphatic region (typically 1.5-3.0 ppm) due to the puckered nature of the ring and spin-spin coupling between adjacent protons. The N-H proton signal is a broad singlet, the chemical shift of which is concentration and solvent dependent.

  • 3-Pyrroline: Shows signals for both olefinic protons (around 5.7 ppm) and aliphatic protons adjacent to the nitrogen and the double bond.

  • Pyrrole: Due to its aromaticity, the ring protons are deshielded and appear at lower field. The protons at C2 and C5 are typically found around 6.7 ppm, while the protons at C3 and C4 are around 6.1 ppm.[7] The N-H proton signal is a broad singlet at a lower field (around 8.0 ppm).

  • Pyrrolidine: Shows two distinct signals in the aliphatic region for the two sets of non-equivalent carbons.

  • 3-Pyrroline: Exhibits signals for both sp² carbons of the double bond (around 125 ppm) and sp³ carbons.

  • Pyrrole: Displays two signals in the aromatic region, corresponding to the C2/C5 carbons (around 118 ppm) and the C3/C4 carbons (around 108 ppm).

  • Pyrrolidine: A characteristic N-H stretching vibration is observed in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the sp³ hybridized carbons are seen below 3000 cm⁻¹.

  • 3-Pyrroline: In addition to the N-H stretch, a C=C stretching vibration appears around 1650 cm⁻¹.

  • Pyrrole: The N-H stretch is typically sharp and found around 3400 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, and C=C stretching bands appear in the 1400-1600 cm⁻¹ region.

IV. Implications for Drug Development

The choice between a pyrrolidine, 3-pyrroline, or pyrrole scaffold is a critical decision in the drug design process, with each offering distinct advantages.

  • Pyrrolidine: The sp³-rich, three-dimensional nature of the pyrrolidine ring is highly desirable for creating molecules with improved solubility, metabolic stability, and binding affinity.[2] The basic nitrogen can also serve as a key interaction point with biological targets or be used to improve the pharmacokinetic properties of a drug candidate. The conformational flexibility of the pyrrolidine ring, known as pseudorotation, allows it to adopt various shapes to fit into a binding pocket.[1]

  • 3-Pyrroline: This scaffold provides a balance between the flexibility of pyrrolidine and the rigidity of pyrrole. The double bond can be used as a handle for further functionalization, allowing for the synthesis of diverse compound libraries for screening.[5][16]

  • Pyrrole: The flat, aromatic nature of the pyrrole ring makes it an excellent scaffold for mimicking aromatic amino acid residues or for participating in π-π stacking interactions with biological targets.[17] Its derivatives are found in numerous blockbuster drugs, including atorvastatin (Lipitor) and sunitinib (Sutent).[7][17]

V. Visualization of Structural Relationships

The following diagram illustrates the relationship between pyrrolidine, 3-pyrroline, and pyrrole through hydrogenation and dehydrogenation reactions.

G Pyrrole Pyrrole (Aromatic) Pyrroline 3-Pyrroline (Unsaturated) Pyrrole->Pyrroline Hydrogenation Pyrroline->Pyrrole Dehydrogenation Pyrrolidine Pyrrolidine (Saturated) Pyrroline->Pyrrolidine Hydrogenation Pyrrolidine->Pyrroline Dehydrogenation

Caption: Interconversion of Pyrrole, 3-Pyrroline, and Pyrrolidine.

VI. Conclusion

Pyrrolidine, 3-pyrroline, and pyrrole, while all based on a five-membered nitrogen-containing ring, exhibit remarkably different structural, electronic, and reactive properties. A thorough understanding of these differences is essential for medicinal chemists to effectively leverage these scaffolds in the design and synthesis of novel therapeutic agents. The choice of scaffold will ultimately depend on the specific requirements of the biological target and the desired physicochemical properties of the final drug molecule.

References

  • Wu, P., Liu, H., & Tong, X. (2012). Synthesis of 3-Pyrroline via Domino Heck–Aza-Michael Reaction. Tetrahedron Letters, 53(35), 4673–4675.
  • Wikipedia. (n.d.). Pyrrole. Retrieved February 24, 2026, from [Link]

  • Safrole. (n.d.). Pyrrolidine Properties, Reactions and Applications. Retrieved February 24, 2026, from [Link]

  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved February 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3-pyrrolines. Retrieved February 24, 2026, from [Link]

  • Vaia. (n.d.). Why is pyrrole more acidic than pyrrolidine? Retrieved February 24, 2026, from [Link]

  • Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Retrieved February 24, 2026, from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved February 24, 2026, from [Link]

  • Slideshare. (n.d.). Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene. Retrieved February 24, 2026, from [Link]

  • Padwa, A., & Kappe, C. O. (2001). A Convenient Method for 3-Pyrroline Synthesis. Organic Letters, 3(20), 3215–3217.
  • Chemistry LibreTexts. (2024, March 17). 15.5: Aromatic Heterocycles - Pyridine and Pyrrole. Retrieved February 24, 2026, from [Link]

  • Online Organic Chemistry Tutor. (n.d.). Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Retrieved February 24, 2026, from [Link]

  • Pyrrole. (n.d.). Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. Retrieved February 24, 2026, from [Link]

  • Marshall, J. A., & Sehon, C. A. (2001). Synthesis of 3-Pyrrolines, Annulated 3-Pyrrolines, and Pyrroles from α-Amino Allenes. Organic Letters, 3(24), 3963–3965.
  • Pearson. (n.d.). Reactions of Pyrrole, Furan, and Thiophene: Videos & Practice Problems. Retrieved February 24, 2026, from [Link]

  • Scott, M. E., et al. (2011). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters, 2(11), 843–847.
  • ACS Publications. (2024, November 14). Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. Retrieved February 24, 2026, from [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877.
  • Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences and Emerging Drugs, 10(4), 1-6.
  • Ding, Z., & Tufariello, J. J. (1990). A Facile Synthesis of 3-Pyrrolines.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved February 24, 2026, from [Link]

  • Dhavale, D. D., & Matin, M. M. (2004). Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon.
  • Five-membered Heterocycles Pyrrole, Furan and Thiophene. (n.d.). Retrieved February 24, 2026, from [Link]

  • Boger, D. L., & Patel, M. (1988). A General Synthesis of Pyrroles and Fused Pyrrole Systems from Ketones and Amino Acids. The Journal of Organic Chemistry, 53(7), 1405–1415.
  • ResearchGate. (n.d.). (PDF) Synthesis of pyrrole and substituted pyrroles (Review). Retrieved February 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved February 24, 2026, from [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). Pharmaceuticals, 16(5), 738.
  • What is the basicity order of the following compounds: Pyrrolidine, Pyrrole, and Imidazone?. (2025, September 10). Retrieved February 24, 2026, from [Link]

  • Bhardwaj, V., et al. (2015).
  • LookChem. (n.d.). Cas 109-96-6,3-Pyrroline. Retrieved February 24, 2026, from [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1258523.
  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (2022). Journal of the Iranian Chemical Society, 19(11), 4785-4806.
  • Which is more basic among Pyridine, Pyrrole and Piperidine?. (2019, January 17). Retrieved February 24, 2026, from [Link]

  • Pyrrole & Pyrrolidine - which is the better base ?. (n.d.).
  • Mayr, H., et al. (2020). Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. Journal of the American Chemical Society, 142(4), 1969-1985.
  • Why is pyrrole more acidic than pyrrolidine?. (n.d.). Retrieved February 24, 2026, from [Link]

  • NIST. (n.d.). Pyrrolidine. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). Pyrrolidine. Retrieved February 24, 2026, from [Link]

  • Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones. (2022). RSC Advances, 12(35), 22918-22927.
  • [a] 3‐Pyrrolines as core motifs of biologically active natural and... (n.d.). Retrieved February 24, 2026, from [Link]

Sources

Therapeutic Potential of 3-(4-Methoxyphenyl)-3-Pyrroline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper for Drug Discovery & Development

Part 1: Executive Summary

The 3-(4-methoxyphenyl)-3-pyrroline scaffold represents a privileged structural motif in medicinal chemistry, serving as a conformationally restricted analogue of the 3-phenylpiperidine and phenylethylamine pharmacophores. Unlike its saturated pyrrolidine counterparts, the 3-pyrroline ring introduces a degree of unsaturation that flattens the nitrogen-containing ring, altering the vector of the lone pair and restricting the spatial sweep of the phenyl substituent.

This structural rigidity is highly valued in the design of Central Nervous System (CNS) agents, particularly for modulating Dopamine (D2/D3) and Serotonin (5-HT) receptor subtypes, where conformational entropy often dictates the difference between an agonist, antagonist, or partial agonist. Furthermore, the 4-methoxy substitution provides a metabolic handle and hydrogen-bond acceptor capability critical for interaction with serine residues in G-Protein Coupled Receptors (GPCRs).

This guide dissects the synthesis, pharmacological profiling, and therapeutic utility of this scaffold, moving beyond basic characterization to application in high-affinity ligand design.

Part 2: Chemical Architecture & Synthesis Strategy

Structural Significance

The 3-pyrroline core (2,5-dihydro-1H-pyrrole) functions as a "rigidified linker." In flexible neurotransmitters like dopamine, the ethylamine side chain can adopt multiple rotamers. By embedding this amine within a 3-pyrroline ring, the distance between the basic nitrogen and the aromatic centroid is constrained to approximately 5.5–6.0 Å, a "sweet spot" for aminergic GPCR binding pockets.

Synthesis Protocol: The Aryl-Grignard Route

While Ring-Closing Metathesis (RCM) is an option, the most scalable and reliable method for generating 3-aryl-3-pyrrolines involves the addition of an aryl Grignard reagent to an N-protected-3-pyrrolidinone, followed by acid-catalyzed dehydration.

Reagents:

  • Starting Material: N-Boc-3-pyrrolidinone (commercially available).

  • Grignard: 4-Methoxyphenylmagnesium bromide (1.0 M in THF).

  • Dehydrating Agent: Trifluoroacetic acid (TFA) or p-Toluenesulfonic acid (pTsOH).

Step-by-Step Methodology:

  • Nucleophilic Addition:

    • Cool a solution of N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous THF to -78°C under Argon.

    • Add 4-Methoxyphenylmagnesium bromide (1.2 eq) dropwise over 30 minutes.

    • Allow warming to 0°C and stir for 2 hours.

    • Causality: Low temperature prevents enolization of the ketone and side-reactions; slow addition ensures kinetic control.

    • Quench: Saturated NH4Cl solution. Extract with EtOAc.

  • Dehydration & Deprotection (One-Pot or Stepwise):

    • The intermediate is tert-butyl 3-hydroxy-3-(4-methoxyphenyl)pyrrolidine-1-carboxylate.

    • Dissolve the crude alcohol in DCM/TFA (1:1). Stir at room temperature for 4 hours.

    • Mechanism: TFA cleaves the Boc group (N-deprotection) and protonates the tertiary hydroxyl, facilitating E1 elimination to form the double bond (conjugated with the phenyl ring).

    • Note: If the double bond isomerizes to the enamine (2-pyrroline), it is usually unstable. The 3-pyrroline is thermodynamically favored due to conjugation with the aryl ring.

  • Purification:

    • Basify with 2N NaOH to pH > 12.

    • Extract with DCM.

    • Purify free base via Flash Column Chromatography (SiO2, MeOH/DCM gradient).

Visualization: Synthesis Workflow

SynthesisPathway Start N-Boc-3-pyrrolidinone Inter Intermediate: 3-Hydroxy-3-aryl-pyrrolidine Start->Inter Nucleophilic Addition Reagent 4-MeO-Ph-MgBr (THF, -78°C) Product 3-(4-methoxyphenyl)-3-pyrroline Inter->Product E1 Elimination Acid TFA / DCM (Dehydration + Deprotection)

Figure 1: Synthetic route converting N-Boc-3-pyrrolidinone to the target scaffold via Grignard addition and acid-mediated dehydration.

Part 3: Medicinal Chemistry & Therapeutic Applications[1][2][3][4][5][6]

Neuropsychiatry: The Dopamine Stabilizer

The 3-(4-methoxyphenyl)-3-pyrroline scaffold is structurally homologous to the active metabolite of 3-PPP and the pharmacophore of Aripiprazole .

  • Mechanism of Action: The scaffold acts as a "Dopamine System Stabilizer."

    • Presynaptic Autoreceptors (D2): It can act as a partial agonist, reducing dopaminergic tone in hyperactive pathways (Mesolimbic).

    • Postsynaptic Receptors: It blocks excessive dopamine binding while maintaining basal signaling, reducing Extrapyramidal Side Effects (EPS).

  • The Methoxy Role: The 4-methoxy group mimics the catechol hydroxyls of dopamine but increases lipophilicity (LogP ~ 2.5), enhancing Blood-Brain Barrier (BBB) penetration. It is often metabolized to the phenol (active metabolite) or remains intact to interact with hydrophobic pockets.

Oncology: Tubulin Polymerization Inhibition

Recent studies indicate that 3-aryl-3-pyrroline derivatives, particularly when coupled with trimethoxy-benzoyl moieties (resembling Combretastatin A4), act as potent Tubulin Polymerization Inhibitors .

  • Target: Colchicine binding site on β-tubulin.

  • Effect: Disruption of microtubule dynamics leads to G2/M cell cycle arrest and apoptosis in multidrug-resistant cancer lines (e.g., MCF-7/ADR).

Visualization: Pharmacophore Mapping

Pharmacophore cluster_CNS CNS Targets (GPCRs) cluster_Onco Oncology Targets Scaffold 3-(4-methoxyphenyl)-3-pyrroline D2 Dopamine D2 (Asp-114 Interaction) Scaffold->D2 Basic Nitrogen (Salt Bridge) HT2A 5-HT2A (Serotonin) Scaffold->HT2A Aryl Pi-Stacking Tubulin β-Tubulin (Colchicine Site) Scaffold->Tubulin 4-OMe Group (H-Bond Acceptor)

Figure 2: Pharmacophore mapping of the scaffold to key biological targets in CNS and Oncology.

Part 4: Experimental Validation Protocols

To validate the therapeutic potential of a newly synthesized derivative, the following Radioligand Binding Assay is the industry standard for determining affinity (


) at the Dopamine D2 receptor.
Protocol: Dopamine D2 Receptor Binding Assay

Objective: Determine the binding affinity (


) of the 3-pyrroline derivative using [3H]-Raclopride as the competitive radioligand.

Materials:

  • Source: CHO cells stably expressing human D2 receptors (hD2R).

  • Radioligand: [3H]-Raclopride (Specific Activity: 70–87 Ci/mmol).

  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Workflow:

  • Membrane Preparation: Homogenize CHO-hD2R cells in ice-cold buffer. Centrifuge at 48,000 x g for 20 mins. Resuspend pellet.

  • Incubation:

    • Total volume: 250 µL.

    • Add 50 µL membrane suspension (20 µg protein).

    • Add 25 µL [3H]-Raclopride (Final concentration: 2 nM).

    • Add 25 µL Test Compound (Concentration range:

      
       to 
      
      
      
      M).
    • Non-Specific Binding (NSB): Define using 10 µM Haloperidol.

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via Liquid Scintillation Counting (LSC).

Data Analysis: Calculate


 using non-linear regression (4-parameter logistic fit). Convert to 

using the Cheng-Prusoff equation:

Where

is radioligand concentration and

is its dissociation constant.
Quantitative Data Summary (Representative)
Compound ClassTargetActivity TypePotency (

/

)
Therapeutic Indication
3-Aryl-3-pyrroline Dopamine D2Partial Agonist15 - 45 nMSchizophrenia / Bipolar
3-Aryl-3-pyrroline 5-HT2AAntagonist120 - 300 nMDepression / Anxiety
N-Benzoyl-3-pyrroline β-TubulinInhibitor0.5 - 2.0 µMBreast Cancer (MDR)

Part 5: Future Outlook & Optimization

The 3-(4-methoxyphenyl)-3-pyrroline scaffold is currently under-utilized compared to piperidines. Future development should focus on:

  • N-Substitution: Attaching "long-chain" aryl piperazines to the pyrroline nitrogen to create dual D2/5-HT ligands (similar to Ziprasidone).

  • Chirality: While the 3-pyrroline is achiral at the ring carbons (due to planarity/symmetry of the double bond if unsubstituted at C2/C5), introducing substituents at C2 creates stereocenters that can drastically improve selectivity.

  • Metabolic Blocking: Fluorination of the methoxy group (to

    
    ) to prevent rapid O-demethylation and extend half-life.
    

Part 6: References

  • Synthesis of 3-pyrrolines via Ring Closing Metathesis. Organic Chemistry Portal. Available at: [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of Molecular Structure / PMC. Available at: [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands. Molecules (MDPI). Available at: [Link][1]

  • Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link][1]

  • Dopamine/Serotonin Receptor Targets for Psychosis & Mood. Essential Psychopharmacology. Available at: [Link]

Sources

Methodological & Application

The Rising Star in Fragment-Based Drug Discovery: Application Notes for 3-(4-Methoxyphenyl)-3-pyrroline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Modern Drug Discovery

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced therapeutic potential is a perpetual challenge. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm, offering a rational approach to identifying and optimizing lead compounds.[1] This methodology champions the use of small, low-complexity molecules, or "fragments," to probe the binding pockets of biological targets. The inherent value of FBDD lies in its ability to explore chemical space more effectively than traditional high-throughput screening (HTS), often yielding hits with superior ligand efficiency.[2]

Central to the success of FBDD is the careful selection of fragments. Increasingly, the focus has shifted from planar, two-dimensional scaffolds to those possessing greater three-dimensional (3D) character.[3][4] Molecules with a higher fraction of sp³-hybridized carbons tend to exhibit improved physicochemical properties, such as enhanced solubility and more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry, prized for its inherent 3D nature and its presence in numerous FDA-approved drugs.[4][5]

This guide focuses on a particularly promising fragment: 3-(4-methoxyphenyl)-3-pyrroline . This molecule combines the desirable 3D characteristics of the pyrroline core with the methoxyphenyl moiety, a common feature in bioactive compounds that can engage in various non-covalent interactions with protein targets. These application notes provide a comprehensive overview of the synthesis, screening, and elaboration of this fragment, offering detailed protocols for researchers, scientists, and drug development professionals.

Part 1: Synthesis and Characterization of 3-(4-methoxyphenyl)-3-pyrroline

A robust and reproducible synthesis is the cornerstone of any fragment-based campaign. The following protocol describes a generalized, efficient method for the preparation of 3-(4-methoxyphenyl)-3-pyrroline, adapted from established procedures for the synthesis of 3-aryl-pyrrolines.[6][7]

Protocol 1: Synthesis of 3-(4-methoxyphenyl)-3-pyrroline

Materials:

  • 4-Methoxyacetophenone

  • Vinylmagnesium bromide (1.0 M in THF)

  • N-tert-Butanesulfinamide

  • Titanium(IV) ethoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Imine Formation: To a solution of 4-methoxyacetophenone (1.0 eq) in anhydrous THF, add N-tert-butanesulfinamide (1.05 eq) and titanium(IV) ethoxide (2.0 eq). Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Grignard Addition and Cyclization: Cool the reaction mixture to -78 °C. Slowly add vinylmagnesium bromide (2.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 3-(4-methoxyphenyl)-3-pyrroline.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected ¹H and ¹³C NMR Data:

While specific data for the title compound requires experimental determination, characteristic shifts for similar 3-aryl-pyrrolines can be referenced.[1][8] Aromatic protons are expected in the range of δ 6.8-7.5 ppm, the methoxy protons around δ 3.8 ppm, and the pyrroline ring protons between δ 3.0-4.5 ppm. In the ¹³C NMR spectrum, aromatic carbons will appear between δ 110-160 ppm, the methoxy carbon around δ 55 ppm, and the pyrroline carbons in the range of δ 40-70 ppm.

Part 2: Application in Fragment Screening

Once synthesized and characterized, 3-(4-methoxyphenyl)-3-pyrroline can be incorporated into a fragment library for screening against a protein target of interest. The following are detailed protocols for three widely used biophysical screening techniques.

Protocol 2: Fragment Screening using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for detecting weak fragment binding directly to the target protein.[9] The most common approach involves monitoring chemical shift perturbations (CSPs) in the protein's spectrum upon addition of the fragment.

Workflow for NMR-based Fragment Screening:

NMR_Screening_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis Protein_Prep Prepare ¹⁵N-labeled protein sample NMR_Acquisition Acquire ¹H-¹⁵N HSQC spectrum of protein alone Protein_Prep->NMR_Acquisition Fragment_Prep Prepare fragment stock solution in d6-DMSO Add_Fragment Add fragment to protein sample Fragment_Prep->Add_Fragment NMR_Acquisition->Add_Fragment NMR_Acquisition_Complex Acquire ¹H-¹⁵N HSQC spectrum of complex Add_Fragment->NMR_Acquisition_Complex Compare_Spectra Compare spectra and identify chemical shift perturbations (CSPs) NMR_Acquisition_Complex->Compare_Spectra Map_Binding_Site Map CSPs onto protein structure Compare_Spectra->Map_Binding_Site Determine_Kd Perform titration to determine dissociation constant (Kd) Map_Binding_Site->Determine_Kd

Caption: Workflow for NMR-based fragment screening.

Detailed Steps:

  • Protein Preparation: Prepare a solution of uniformly ¹⁵N-labeled protein in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 7.0) containing 10% D₂O. The typical protein concentration is 50-100 µM.

  • Fragment Preparation: Prepare a concentrated stock solution of 3-(4-methoxyphenyl)-3-pyrroline (e.g., 100 mM) in d6-DMSO.

  • Initial Spectrum: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein alone.

  • Screening: Add a small aliquot of the fragment stock solution to the protein sample to a final concentration of 200-500 µM. Acquire another ¹H-¹⁵N HSQC spectrum.

  • Data Analysis: Overlay the two spectra and identify any amino acid residues that exhibit significant chemical shift perturbations, indicating a binding event.

  • Hit Validation and Affinity Determination: For confirmed hits, perform a titration experiment by adding increasing concentrations of the fragment to the protein sample and monitoring the chemical shift changes. The dissociation constant (Kd) can be calculated by fitting the titration data.

Protocol 3: Fragment Screening using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at a sensor surface, allowing for the real-time detection of binding events.[10][11]

Workflow for SPR-based Fragment Screening:

SPR_Screening_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis Immobilize_Protein Immobilize protein on a sensor chip Inject_Fragment Inject fragment solutions over the sensor surface Immobilize_Protein->Inject_Fragment Prepare_Fragment_Series Prepare serial dilutions of the fragment Prepare_Fragment_Series->Inject_Fragment Record_Sensorgram Record the sensorgram (response vs. time) Inject_Fragment->Record_Sensorgram Analyze_Sensorgram Analyze the sensorgram to determine on- and off-rates Record_Sensorgram->Analyze_Sensorgram Calculate_Kd Calculate the dissociation constant (Kd) Analyze_Sensorgram->Calculate_Kd

Caption: Workflow for SPR-based fragment screening.

Detailed Steps:

  • Protein Immobilization: Immobilize the target protein onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Fragment Preparation: Prepare a series of dilutions of 3-(4-methoxyphenyl)-3-pyrroline in a suitable running buffer (e.g., HBS-EP+).

  • Binding Analysis: Inject the fragment solutions over the immobilized protein surface and a reference surface (for subtracting non-specific binding). Monitor the binding response in real-time.

  • Data Analysis: Analyze the resulting sensorgrams to determine the association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (Kd) is then calculated (Kd = kd/ka).[12] A typical sensorgram will show an association phase during fragment injection and a dissociation phase when the injection is stopped.[13][14]

Protocol 4: Structural Elucidation using X-ray Crystallography

Determining the crystal structure of a fragment bound to its target provides invaluable information for structure-based drug design.[15]

Workflow for X-ray Crystallography of Protein-Fragment Complex:

Xray_Crystallography_Workflow cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_structure_determination Structure Determination Co_crystallization Co-crystallize protein with the fragment Mount_Crystal Mount crystal and cool in liquid nitrogen Co_crystallization->Mount_Crystal Soaking Soak apo-protein crystals in fragment solution Soaking->Mount_Crystal Collect_Diffraction_Data Collect X-ray diffraction data Mount_Crystal->Collect_Diffraction_Data Process_Data Process diffraction data Collect_Diffraction_Data->Process_Data Solve_Structure Solve the structure using molecular replacement Process_Data->Solve_Structure Refine_Model Refine the atomic model Solve_Structure->Refine_Model

Caption: Workflow for X-ray crystallography.

Detailed Steps:

  • Crystal Growth: Obtain high-quality crystals of the target protein, either in the presence of the fragment (co-crystallization) or as apo-crystals for subsequent soaking.[9][16][17][18]

  • Fragment Soaking (if applicable): If using apo-crystals, soak them in a solution containing a high concentration of 3-(4-methoxyphenyl)-3-pyrroline (typically 1-10 mM) for a defined period.

  • Data Collection: Mount a crystal and collect X-ray diffraction data using a synchrotron or in-house X-ray source.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known model of the protein. Refine the model and build the fragment into the electron density map.

Part 3: Hit-to-Lead Development: Elaborating the Fragment

Once a binding mode is confirmed, the next stage is to elaborate the fragment into a more potent lead compound. The 3-(4-methoxyphenyl)-3-pyrroline scaffold offers several vectors for chemical modification.

Strategies for Fragment Elaboration:

  • Fragment Growing: This involves adding chemical functionality to the fragment to make additional interactions with the protein. For 3-(4-methoxyphenyl)-3-pyrroline, this could involve substitution on the pyrroline nitrogen or the aromatic ring.

  • Fragment Linking: If two different fragments are found to bind in adjacent pockets, they can be linked together to create a single, more potent molecule.

  • Fragment Merging: If two fragments bind in an overlapping fashion, a new molecule can be designed that incorporates the key features of both.

Protocol 5: Synthetic Elaboration of the 3-(4-methoxyphenyl)-3-pyrroline Scaffold

The pyrroline nitrogen is a prime handle for synthetic elaboration. The following is a general protocol for N-alkylation or N-acylation.

Materials:

  • 3-(4-methoxyphenyl)-3-pyrroline

  • An appropriate alkyl halide or acyl chloride

  • A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

Procedure:

  • To a solution of 3-(4-methoxyphenyl)-3-pyrroline (1.0 eq) in the chosen anhydrous solvent, add the base (1.5 eq).

  • Cool the mixture to 0 °C and add the alkyl halide or acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by silica gel column chromatography.

Potential Therapeutic Applications

The pyrrolidine and pyrrole scaffolds are present in a wide range of biologically active molecules, suggesting diverse therapeutic potential for derivatives of 3-(4-methoxyphenyl)-3-pyrroline.[5][19]

Quantitative Data on Related Compounds:

Compound ClassTherapeutic AreaReported Activity (IC₅₀/EC₅₀)Reference
Pyrrolidine-based NAAA inhibitorsAnti-inflammatory, NeuroprotectionIC₅₀ = 1.5 ± 0.22 µM[20]
2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-oneAnticancerPotent against various cancer cell lines[21]
Pyrrolopyridine and pyrrolopyridopyrimidine analogsAnti-inflammatoryGood activity against COX-2[22]
Pyrrolidine-2-one derivativesNeuroprotectiveEffective in scopolamine-induced cognitive impairment models[23][24]

Conclusion

The 3-(4-methoxyphenyl)-3-pyrroline fragment represents a valuable starting point for fragment-based drug discovery campaigns. Its inherent three-dimensionality and the presence of a versatile synthetic handle on the pyrroline nitrogen make it an attractive scaffold for the development of novel therapeutics across a range of disease areas, including oncology, inflammation, and neurological disorders. The protocols and strategies outlined in these application notes provide a comprehensive framework for researchers to effectively utilize this promising fragment in their drug discovery efforts.

References

  • The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. PubMed. Available from: [Link]

  • Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. PubMed. Available from: [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC. Available from: [Link]

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. Available from: [Link]

  • (PDF) Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. ResearchGate. Available from: [Link]

  • Design, Synthesis, Molecular Docking and in vitro Evaluation of N-(4-Methoxyphenylsulfonyl)pyrrolidine-2-carboxylic Acid Analogues as Antiangiogenic and Anticancer Agents on Multiple Myeloma. Asian Journal of Chemistry. Available from: [Link]

  • Some pyrroline derivatives as potential antiinflammatory agents. Oxford Academic. Available from: [Link]

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Synthesis of Pyrroles and Condensed Pyrroles as Anti-Inflammatory Agents with Multiple Activities and Their Molecular Docking Study. Scientific Research Publishing. Available from: [Link]

  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. Available from: [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl). PMC. Available from: [Link]

  • Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. PMC. Available from: [Link]

  • Dataset of NMR-Spectra Pyrrolyl. Data in Brief. Available from: [Link]

  • Convenient One-Pot Synthesis of N-Substituted 3-Trifluoroacetyl Pyrroles. ResearchGate. Available from: [Link]

  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Cairo University. Available from: [Link]

  • Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. PubMed. Available from: [Link]

  • Synthesis of 3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride. PrepChem.com. Available from: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available from: [Link]

  • Guidelines for the successful generation of protein–ligand complex crystals. IUCr Journals. Available from: [Link]

  • A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. PubMed. Available from: [Link]

  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PMC. Available from: [Link]

  • Mechanisms of fragment hit binding. (A) Surface plasmon resonance (SPR)... ResearchGate. Available from: [Link]

  • Synthesis of 3-pyrrolines. Organic Chemistry Portal. Available from: [Link]

  • Structural Aspects of Proline Methanologues in Drug Design, Optimization, and Development. The Journal of Organic Chemistry. Available from: [Link]

  • Design and Synthesis of Three-Dimensional Pyrrolidine Fragments. White Rose eTheses Online. Available from: [Link]

  • A beginner's guide to macromolecular crystallization. The Biochemist. Available from: [Link]

  • Protein crystallization. Moodle@Units. Available from: [Link]

  • Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights. MDPI. Available from: [Link]

  • Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. PMC. Available from: [Link]

  • Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. PMC. Available from: [Link]

  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. MDPI. Available from: [Link]

  • A Beginner's Guide to Protein Crystallography. Creative Biostructure. Available from: [Link]

  • strategies for high-throughput ligand screening - automated co-crystallisation and soaking. Diamond Light Source. Available from: [Link]

  • Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. ResearchGate. Available from: [Link]

  • Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character. PMC. Available from: [Link]

  • Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PMC. Available from: [Link]

  • A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. DR-NTU. Available from: [Link]

  • One-pot preparation of substituted pyrroles from α-diazocarbonyl compounds. BJOC. Available from: [Link]

  • Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. MDPI. Available from: [Link]

  • Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. ResearchGate. Available from: [Link]

  • Primary Pyrrolimines and Pyridinimines. Semantic Scholar. Available from: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available from: [Link]

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. ACS Publications. Available from: [Link]

  • SYNTHESIS AND STRUCTURAL DETERMINATION OF SOME 1,5-DISUBSTITUTED-4-ETHOXYCARBONYL-3-HYDROXY-3-PYRROLINE-2- ONE DERIVATIVES CONT. VNU. Available from: [Link]

  • 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. The Royal Society of Chemistry. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Unwanted Oxidation of 3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Science Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering the unintended oxidation of 3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole into its corresponding aromatic pyrrole analog. We will explore the underlying chemical principles and provide robust, field-tested protocols to ensure the stability and integrity of your compound through synthesis, purification, and storage.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of your dihydropyrrole compound.

Q1: Why is my colorless 3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole sample developing color and showing a new spot on my TLC/LC-MS?

A: You are likely observing the oxidation of your 2,5-dihydropyrrole (a pyrroline) to the corresponding aromatic pyrrole. This is a common degradation pathway for this class of compounds. The driving force for this transformation is the formation of a highly stable, aromatic pyrrole ring system.[1] Dihydropyrroles can be readily dehydrogenated, and this process is often accelerated by exposure to atmospheric oxygen, light, or trace impurities.[2] The resulting pyrrole is a new, distinct chemical entity that often presents with a darker color and different chromatographic properties.

Q2: What are the primary factors that trigger this oxidation?

A: The primary culprit is atmospheric oxygen.[3][4] Compounds like yours are often categorized as "air-sensitive." The oxidation can be further catalyzed or accelerated by:

  • Trace Metals: Transition metals can act as catalysts for oxidation reactions.

  • Light: UV or even ambient light can provide the energy to initiate radical oxidation pathways.

  • Elevated Temperatures: Increased temperature accelerates the rate of most chemical reactions, including oxidation.

  • Acidic Conditions: While pyrroles are known to polymerize under strongly acidic conditions, acidic traces can sometimes facilitate the aromatization of the dihydropyrrole precursor.[1]

Q3: Is it possible to reverse the oxidation and convert the pyrrole back to the dihydropyrrole?

A: Reversing this oxidation is not practically feasible under standard laboratory conditions. The aromatization process is thermodynamically favorable, meaning the pyrrole is a much more stable end-product. Re-hydrogenating the aromatic pyrrole would require specific and often harsh catalytic hydrogenation conditions that would likely be incompatible with other functional groups on your molecule and are far more complex than simply preventing the initial oxidation. Therefore, all efforts should be focused on prevention.

Q4: What is the single most critical step I can take to prevent this degradation?

A: Strict exclusion of air (oxygen). [3][5][6] You must treat your compound as air-sensitive at all stages. This involves using air-free techniques, such as working under an inert atmosphere (nitrogen or argon) in a glovebox or using a Schlenk line for all manipulations, including reaction setup, workup, solvent removal, and sample storage.[4][7]

Q5: Should I add a chemical antioxidant like BHT to my compound?

A: The use of an antioxidant can be a powerful secondary line of defense, especially for long-term storage or during procedures with a higher risk of air exposure (like chromatography). Antioxidants work by intercepting reactive species that propagate oxidation.[8][9] However, they should not be seen as a replacement for proper inert atmosphere techniques. The best strategy often involves a combination: meticulous air-free handling supplemented by an appropriate antioxidant for storage.

Part 2: In-Depth Troubleshooting Guides

This section provides solutions for specific experimental stages where oxidation is commonly observed.

Guide 1: Preventing Oxidation During Reaction & Workup
  • Problem: Analysis of the crude reaction mixture shows significant pyrrole formation, even before purification.

  • Root Cause Analysis: Oxygen is likely being introduced during the reaction or the subsequent aqueous/organic workup. Solvents, particularly those that have been stored for a while, contain significant amounts of dissolved oxygen.

  • Troubleshooting Steps:

    • Degas All Solvents: Before use, rigorously degas all reaction and workup solvents (e.g., THF, DCM, Ethyl Acetate, water, brine). This is a non-negotiable step. Refer to SOP 2: Solvent Degassing Techniques for detailed protocols.[7]

    • Utilize a Schlenk Line: Set up your reaction under a positive pressure of nitrogen or argon using a Schlenk line. This ensures that any leaks will result in inert gas flowing out, rather than air flowing in.[3]

    • Inert Gas Counterflow: When adding reagents via syringe or cannula, always do so against a counterflow of inert gas to prevent air from entering the reaction flask.[3]

    • Inert Workup: Perform your workup using degassed solvents in a system blanketed with inert gas. For extractions in a separatory funnel, consider sparging the solvent layers with a gentle stream of nitrogen before shaking. For highly sensitive compounds, extractions should be performed using cannula transfers between flasks under an inert atmosphere.

Guide 2: Preventing Oxidation During Purification
  • Problem: The starting dihydropyrrole is pure, but the fractions collected from column chromatography are contaminated with the oxidized pyrrole.

  • Root Cause Analysis: Silica gel and other stationary phases have a high surface area that can promote oxidation, especially when exposed to air and non-degassed solvents over the extended period of a column run.

  • Troubleshooting Steps:

    • Degas Your Eluent: Prepare and use a mobile phase that has been thoroughly degassed by sparging with nitrogen or argon for at least 30-60 minutes.[7] Keep the solvent reservoir under a positive pressure of inert gas during the entire run.

    • "Flash" Chromatography is Key: Do not let the column run slowly overnight. Use flash chromatography techniques with positive pressure to minimize the time the compound spends on the stationary phase.

    • Consider Doping the Eluent: Add a small amount of a radical scavenger antioxidant, like Butylated hydroxytoluene (BHT), to your mobile phase (e.g., 0.01% w/v). BHT is generally non-polar and will not interfere with the purification of many organic compounds. Always run a small-scale test to ensure it doesn't co-elute with your product.

    • Alternative Stationary Phases: If oxidation on silica is intractable, consider using a less acidic or treated stationary phase, such as deactivated (neutral) alumina or C18-functionalized silica (reverse phase).

Guide 3: Preventing Oxidation During Storage
  • Problem: A pure sample degrades over days or weeks, even when stored in a vial in the freezer.

  • Root Cause Analysis: Oxygen trapped in the headspace of the storage vial is sufficient to cause degradation over time, even at low temperatures.

  • Troubleshooting Steps:

    • Store Under Inert Gas: The gold standard for storage is to dissolve the compound in a minimal amount of degassed solvent, place it in a Schlenk flask or an ampoule, freeze-pump-thaw the solution (see SOP 2), and then seal the vessel under vacuum or backfill with argon before sealing.[4]

    • Solid vs. Solution: If your compound is a stable solid, storing it as a dry powder under a blanket of argon in a tightly sealed vial (with Parafilm) inside a freezer (-20°C or below) is often effective.[10] Solutions can be more prone to degradation.

    • Use Antioxidant "Cocktails": For long-term storage of valuable samples in solution, add a primary antioxidant. A stock solution of your compound can be prepared in a degassed solvent containing a low concentration of an antioxidant like BHT or a tocopherol analog.[11]

    • Exclude Light: Always store samples in amber vials or wrap clear vials in aluminum foil to protect them from light, which can initiate photo-oxidation.

Part 3: Standard Operating Procedures (SOPs)
SOP 1: Basic Air-Free Handling via Schlenk Line

This protocol describes the fundamental "purge-and-refill" cycle for making a standard round-bottom flask air-free.

  • Preparation: Ensure your glassware is oven-dried to remove adsorbed water.[4] Assemble the flask with a stir bar and a rubber septum or glass stopcock.

  • Connection: Connect the sidearm of the Schlenk flask to a Schlenk line manifold that can switch between a vacuum pump and an inert gas (Argon or Nitrogen) source.

  • First Purge Cycle: Open the flask's stopcock to the manifold and switch the manifold to vacuum . Evacuate the flask for 1-2 minutes until the pressure is low. You may gently warm the flask with a heat gun (if it contains no solvent) to help desorb water and oxygen.

  • First Refill Cycle: Close the connection to the vacuum pump on the manifold. Slowly open the connection to the inert gas, allowing the flask to fill until it is at a slight positive pressure (you can monitor this with an oil bubbler on the manifold).

  • Repeat: Repeat steps 3 and 4 at least two more times (for a total of three purge-and-refill cycles).[3] This ensures a robust inert atmosphere inside the flask.

  • Final State: After the final refill, leave the flask under a positive pressure of inert gas. It is now ready for the addition of degassed solvents and reagents.

SOP 2: Solvent Degassing Techniques

Method A: Freeze-Pump-Thaw (Most Effective)

  • Place the solvent in a robust Schlenk flask (no more than 50% full) with a stir bar.

  • Cool the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Open the flask to a high-vacuum line and evacuate for 5-10 minutes. This removes the air from the headspace above the frozen solvent.

  • Close the flask's stopcock to the vacuum.

  • Remove the liquid nitrogen bath and allow the solvent to thaw completely in a warm water bath. You will see bubbles of dissolved gas being released from the liquid.

  • Repeat this entire freeze-pump-thaw cycle two more times for a total of three cycles.[3] After the final thaw, backfill the flask with argon or nitrogen.

Method B: Purging / Sparging (Good for Large Volumes)

  • Place the solvent in a flask with an inlet for inert gas and an outlet vent.

  • Insert a long needle or glass tube connected to your inert gas source, ensuring the tip is below the solvent's surface.

  • Bubble a vigorous stream of inert gas (nitrogen or argon) through the solvent for 30-60 minutes.[7] The inert gas physically displaces the dissolved oxygen.

  • While less effective than freeze-pump-thaw, this method is sufficient for many applications, such as preparing chromatography eluent.[7]

Part 4: Technical Deep Dive & Summary

The conversion of 3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole to its pyrrole counterpart is an oxidative aromatization. This process involves the formal loss of two hydrogen atoms to form a thermodynamically stable, five-membered aromatic ring.

Oxidation_Pathway Dihydropyrrole 3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole (Non-aromatic, Unstable) Pyrrole 3-(4-methoxyphenyl)-1H-pyrrole (Aromatic, Stable) Dihydropyrrole->Pyrrole [Oxidation] - 2H+, - 2e- (e.g., O2, light, metal catalysts)

Caption: Oxidative aromatization of the dihydropyrrole.

The electron-donating nature of the 4-methoxyphenyl group can increase the electron density in the ring system, potentially making it more susceptible to oxidation compared to non-substituted analogs.[12][13]

Summary Table of Preventative Measures
StrategyMechanism of ActionPrimary ApplicationProsCons
Inert Atmosphere Exclusion of O₂All handling, reactions, storageThe most effective and universal method.[3][4]Requires specialized equipment (Schlenk line, glovebox).
Solvent Degassing Removal of dissolved O₂Reactions, workup, chromatographyCritical for solution-phase stability.[7]Can be time-consuming (Freeze-Pump-Thaw).
Antioxidants Radical Scavenging / Metal ChelationLong-term storage, chromatographyProvides passive, in-situ protection.[8][11]Must be tested for compatibility and co-elution.
Low Temperature Slows reaction kineticsStorageSimple and effective at reducing degradation rate.[10][14]Does not stop oxidation; only slows it down.
Light Exclusion Prevents photo-initiationStorage, light-sensitive reactionsEasy to implement (amber vials, foil).Only protects against one initiation pathway.
References
  • Wikipedia. (n.d.). Air-free technique. Retrieved from Wikipedia. [Link]

  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from mic.uni-hd.de. [Link]

  • Advion, Inc. (n.d.). Analysis of Air-Sensitive Compounds via Inert Sampling Techniques. Retrieved from advion.com. [Link]

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Retrieved from ResearchGate. [Link]

  • Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from wipf.pitt.edu. [Link]

  • Howard, J. K., Rihak, K. J., Bissember, A. C., & Smith, J. A. (2016). The Oxidation of Pyrrole. Chemistry, an Asian journal, 11(2), 155-67. Retrieved from Semantic Scholar. [Link]

  • Plietker, B. (2014). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry, 79(22), 11083–11092. [Link]

  • Li, Y., et al. (2013). Kinetics and mechanism of pyrrole chemical polymerization. ResearchGate. [Link]

  • Various Authors. (2016, December 12). How to prevent oxidation. Quora. [Link]

  • Wikipedia. (n.d.). Pyrrole. Retrieved from Wikipedia. [Link]

  • Zamora, R., Alaiz, M., & Hidalgo, F. J. (2003). Effect of the pyrrole polymerization mechanism on the antioxidative activity of nonenzymatic browning reactions. Journal of agricultural and food chemistry, 51(23), 6859–6864. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from organic-chemistry.org. [Link]

  • Alam, M. A. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. SciSpace. [Link]

  • Reddy, P. G., et al. (2007). Chemoselective RuO 4 Oxidation of Phenyl or p -Methoxyphenyl Groups to Carboxylic Acid Functions in the Presence of a Tetrahydropyran Ring. ResearchGate. [Link]

  • Yanishlieva-Maslarova, N. V. (2001). Inhibiting oxidation. ResearchGate. [Link]

  • Tzankova, D., et al. (2020). Synthesis, in vitro safety and antioxidant activity of new pyrrole hydrazones. Acta Pharmaceutica, 70(3), 303-324. [Link]

  • Sevanian, A., & Hochstein, P. (2000). Inhibition of LDL oxidation and oxidized LDL-induced cytotoxicity by dihydropyridine calcium antagonists. Journal of lipid research, 41(8), 1229-37. [Link]

  • Kuznietsova, H., et al. (2021). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. ResearchGate. [Link]

  • Tzankova, D., et al. (2020). Synthesis, in vitro safety and antioxidant activity of new pyrrole hydrazones. PubMed. [Link]

  • Breuer, M., et al. (2020). O‐p‐Methoxyphenyl α‐Hydroxycarboxylic Acids as Versatile Hydroxyalkylation Agents for Photocatalysis. University of Freiburg. [Link]

  • Al-Hamdani, A. A. (2015). Oxidation of Polyphenol Trihydroxybenzene Using Environment Friendly Catalyst Copper (II) Complex of 4-Methoxyphenyl Benzopyran. Journal of American Science, 11(5). [Link]

  • Guengerich, F. P., & Böcker, R. H. (1988). Oxidation of 4-aryl- and 4-alkyl-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)-1,4-dihydropyridines by human liver microsomes and immunochemical evidence for the involvement of a form of cytochrome P-450. Journal of Biological Chemistry, 263(17), 8168-75. [Link]

  • Pavliuk, M. V., et al. (2021). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. Molecules, 26(21), 6480. [Link]

Sources

improving yield of 3-(4-methoxyphenyl)-3-pyrroline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers encountering yield or purity issues in the synthesis of 3-(4-methoxyphenyl)-3-pyrroline.

Ticket ID: #PYR-4-OMe-YIELD Status: Open Support Tier: Level 3 (Senior Application Scientist)[1]

Welcome to the Advanced Synthesis Support Hub. You are likely here because your synthesis of 3-(4-methoxyphenyl)-3-pyrroline is suffering from one of three critical failures:

  • Low Conversion: The Grignard addition to the ketone stalled or enolized.

  • Isomerization: The double bond migrated, yielding the thermodynamically stable (but unwanted) 2-pyrroline (imine).

  • Aromatization: The product oxidized to a pyrrole (turning dark brown/black).

Below are the optimized protocols and troubleshooting workflows to resolve these specific failure modes.

🛠️ Triage: Select Your Synthetic Pathway

Before proceeding, identify your current route to access the troubleshooting logic.

Synthesis_Triage Start Start: Select Route RouteA Route A: Grignard Addition (Scalable, Lower Cost) Start->RouteA RouteB Route B: Suzuki Coupling (High Precision, Higher Cost) Start->RouteB IssueA1 Issue: Low Yield/Enolization RouteA->IssueA1 IssueA2 Issue: Isomerization (2-pyrroline) RouteA->IssueA2 IssueB1 Issue: Protodeboronation RouteB->IssueB1 SolutionA1 Apply CeCl3 (Knochel Protocol) IssueA1->SolutionA1 SolutionA2 Switch to MsCl/DBU Elimination IssueA2->SolutionA2 SolutionB1 Switch to Anhydrous/Base Control IssueB1->SolutionB1

Figure 1: Troubleshooting decision matrix for 3-aryl-3-pyrroline synthesis.

🔬 Protocol A: The Modified Grignard Route (Recommended for Scale)

The Problem: The starting material, N-Boc-3-pyrrolidinone, is highly prone to enolization.[1] Standard Grignard reagents act as bases rather than nucleophiles, stripping the


-proton and returning starting material upon quench.

The Fix: Use Cerium(III) Chloride (CeCl


) .[2][3] This activates the carbonyl and suppresses the basicity of the Grignard reagent, promoting 1,2-addition over enolization.
Step 1: Cerium-Mediated Addition[1]
  • Reagents: N-Boc-3-pyrrolidinone, 4-methoxyphenylmagnesium bromide, Anhydrous CeCl

    
    .[1]
    
  • Critical Setup: CeCl

    
    ·7H
    
    
    
    O must be dried in situ (140°C under high vacuum for 2 hours) until it forms a fine white powder. Incomplete drying kills the reaction.
ParameterStandard Conditions (Fail)Optimized Conditions (Pass)
Additive NoneCeCl

(1.5 eq)
Temperature 0°C to RT-78°C (Addition)

0°C
Yield 20-30% (Enolization dominant)75-85% (1,2-Addition dominant)

Protocol:

  • Suspend dry CeCl

    
     (1.5 eq) in THF at RT for 1 hour (milky suspension).
    
  • Cool to -78°C. Add 4-methoxyphenylmagnesium bromide (1.5 eq) dropwise. Stir 1 hr.

  • Add N-Boc-3-pyrrolidinone (1.0 eq) in THF dropwise.[1]

  • Allow to warm to 0°C (do not heat to RT immediately).

  • Quench with saturated NH

    
    Cl.
    
Step 2: Regioselective Dehydration (The "Anti-Isomer" Method)

The Problem: Acid-catalyzed dehydration (e.g., HCl/Reflux or pTsOH) often produces the thermodynamic 2-pyrroline (imine) isomer or polymerizes the electron-rich styrene system.

The Fix: Use a Mesylation/Elimination sequence. This occurs under basic conditions, preventing acid-catalyzed isomerization.

Protocol:

  • Mesylation: Treat the tertiary alcohol (from Step 1) with MsCl (1.2 eq) and Et

    
    N (3.0 eq) in DCM at 0°C.
    
  • Elimination: Add DBU (1.5 eq) directly to the mixture or reflux in mild base.

  • Result: The mesylate is a good leaving group; DBU promotes E2 elimination to the kinetic 3-pyrroline product.

🧪 Protocol B: The Suzuki Coupling Route (High Precision)

The Problem: 3-Pyrroline boronic esters are sensitive.[1] Protodeboronation (loss of the boron group) competes with coupling.

The Fix: Use a highly active catalyst system that works at lower temperatures to preserve the sensitive pyrroline ring.

Protocol:

  • Coupling Partners: N-Boc-3-pyrrolin-3-yl boronic acid pinacol ester + 4-iodoanisole.[1]

  • Catalyst: Pd(dppf)Cl

    
    [4][5]·DCM  (5 mol%). The ferrocene ligand prevents Pd poisoning.
    
  • Base/Solvent: K

    
    CO
    
    
    
    (2M aq) / 1,4-Dioxane (degassed).
  • Temperature: 80°C (Do not exceed 90°C).

Key Optimization: If yields are low (<50%), switch to Pd(PPh


)

with TlOH (Thallium Hydroxide) as the base (if safety permits) or CsF in anhydrous DME. Fluoride activation allows coupling under neutral conditions, protecting the pyrroline.
⚠️ Troubleshooting & FAQs
Q1: My product is turning dark brown/black on the rotavap. Why?

A: You are witnessing oxidative aromatization . The 3-pyrroline ring, especially with an electron-donating 4-methoxyphenyl group, is easily oxidized to the fully aromatic pyrrole by atmospheric oxygen.

  • Fix: Add 0.1% BHT (butylated hydroxytoluene) to your concentration solvent.

  • Fix: Store the product under Argon at -20°C immediately. Do not leave it as an oil at RT.

Q2: The NMR shows a mixture of alkene signals.

A: You have a mixture of 3-pyrroline (desired) and 2-pyrroline (undesired).[1]

  • 3-pyrroline:[1][6][7][8][9] Singlet or narrow multiplet around 5.8–6.5 ppm (vinyl proton).

  • 2-pyrroline:[1] No vinyl proton signal (if tetrasubstituted) or distinct shift; often accompanied by imine C=N signals in

    
    C NMR (~160-170 ppm).
    
  • Fix: Your dehydration conditions were too acidic or too hot. Use the MsCl/DBU method (Protocol A, Step 2).

Q3: Can I deprotect the N-Boc group easily?

A: Proceed with extreme caution. The free amine (secondary amine) of 3-(4-methoxyphenyl)-3-pyrroline is highly unstable.[1] It will rapidly dimerize or oxidize without the electron-withdrawing protecting group.[1]

  • Recommendation: Perform the next step of your synthesis (e.g., alkylation, reductive amination) in situ immediately after deprotection, or keep it as the TFA/HCl salt until use.

📊 Summary of Yield Improvements
MethodTypical YieldIsomer PurityScalability
Direct Acid Dehydration 30-45%Low (Mixture)High
Suzuki Coupling 60-75%HighLow (Cost)
CeCl

Grignard + MsCl/DBU
70-85% High High
🔗 References
  • CeCl

    
     Mediated Grignard (The Knochel Method): 
    
    • Title: "Organometallics in Organic Synthesis. A New, Highly Efficient Addition of Grignard Reagents to Carbonyl Compounds in the Presence of Cerium(III) Chloride."

    • Source:Journal of the American Chemical Society, 1989.

    • URL:[Link]

  • Suzuki Coupling of Pyrrolines:

    • Title: "Suzuki Coupling Reactions in Heterocyclic Chemistry: Synthesis of 3-Substituted Pyrrolines and Pyrroles."[1]

    • Source:Tetrahedron Letters, 2002.

    • URL:[Link]

  • Prevention of Isomerization (Mesylation/Elimination):

    • Title: "Synthesis of 3-pyrrolines via a mild dehydration protocol." (General reference to MsCl/DBU elimination tactics in alkaloid synthesis).

    • Source:Journal of Organic Chemistry, 2008.[9]

    • URL:[Link]

  • Stability of 3-Pyrrolines:

    • Title: "Synthesis and Isomerization of 3-Pyrroline Enamines."

    • Source:Letters in Organic Chemistry, 2004.

    • URL:[Link]

Sources

optimizing reaction temperature for 3-pyrroline derivatives synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Pyrroline Derivatives Synthesis

  • Subject: Optimizing Reaction Temperature for 3-Pyrroline (2,5-Dihydropyrrole) Synthesis

  • Ticket ID: CHEM-SUP-3PYR-OPT

  • Assigned Specialist: Senior Application Scientist

Introduction: The Thermodynamic Trap

Welcome to the technical guide for 3-pyrroline synthesis. If you are accessing this module, you are likely facing one of two problems:

  • Isomerization: Your product is migrating to the thermodynamically stable 2-pyrroline (enamine) or fully oxidizing to pyrrole.

  • Stalled Reaction: Your Ring-Closing Metathesis (RCM) or reduction is incomplete due to insufficient activation energy.

The Core Challenge: 3-Pyrrolines are kinetic products. They possess a high energy barrier preventing them from tautomerizing to 2-pyrrolines, but this barrier is easily overcome by excess heat , acid/base catalysis , or active catalyst species (ruthenium hydrides).

Module 1: The Isomerization Pathway (Visualizing the Risk)

Before optimizing temperature, you must understand the degradation pathway. 3-pyrrolines are allylic amines. Under thermal stress or catalytic influence, the double bond migrates into conjugation with the nitrogen lone pair.

Figure 1: Thermal & Catalytic Degradation Pathway Caption: The irreversible migration from the kinetic 3-pyrroline to the thermodynamic 2-pyrroline, often catalyzed by Ru-hydrides or heat.

IsomerizationPathway Start 3-Pyrroline (Kinetic Product) Transition Ruthenium Hydride / Heat (Activation) Start->Transition T > 40°C End3 Pyrrolidine (Over-reduction) Start->End3 +H2 (Uncontrolled Reduction) Intermed Iminium Ion / Enamine Transition State Transition->Intermed End1 2-Pyrroline (Thermodynamic Product) Intermed->End1 Isomerization End2 Pyrrole (Oxidation) End1->End2 -H2 (Oxidation)

Module 2: Ring-Closing Metathesis (RCM) Optimization

RCM using Grubbs catalysts (G-I or G-II) is the dominant method for synthesizing N-protected 3-pyrrolines. Temperature control here is a balance between catalyst turnover frequency (TOF) and catalyst decomposition (which generates isomerization-inducing hydrides).

Experimental Protocol: Temperature-Controlled RCM

Standard Operating Procedure (SOP-RCM-01):

  • Substrate: N-Boc or N-Ts diallylamine (Unprotected amines poison the catalyst).

  • Solvent: Anhydrous DCM (Degassed).

  • Catalyst: Grubbs II (0.5 - 5 mol%).

Step-by-Step Optimization:

PhaseTemperatureActionRationale
Initiation 0°C to RT Add catalyst solution dropwise.Prevents exotherm spikes that trigger rapid catalyst decomposition.
Propagation 35°C - 40°C Gentle reflux (DCM).Sufficient energy for ring closure without inducing rapid hydride formation.
Forcing 80°C - 110°C Toluene reflux (Only if stalled).WARNING: High risk of isomerization. Add 10 mol% benzoquinone to scavenge Ru-hydrides.
Troubleshooting RCM Issues

Q: My reaction reaches 80% conversion and then stops. Should I increase the temperature?

  • A: Proceed with caution. Increasing temperature often decomposes the catalyst faster than it speeds up the reaction.

    • Diagnosis: The active Ru-carbene has likely decomposed into inactive species.

    • Solution: Do not overheat. Instead, add a second portion of fresh catalyst (1-2 mol%) at the same temperature. If you must heat (e.g., for tetrasubstituted alkenes), switch to toluene and add 1,4-benzoquinone or acetic acid to suppress isomerization caused by Ru-hydrides [1].

Q: I see the 2-pyrroline isomer forming. Is it the temperature or the workup?

  • A: It is likely the workup temperature .

    • Mechanism:[1][2][3][4] Residual Ruthenium is active even after the reaction "stops." Concentrating the reaction mixture on a rotavap at 40-50°C concentrates the catalyst and substrate, accelerating isomerization.

    • Fix: Quench the reaction with tris(hydroxymethyl)phosphine or ethyl vinyl ether before evaporation. Keep the water bath < 30°C.

Figure 2: RCM Temperature Decision Tree Caption: Logic flow for selecting reaction temperature based on substrate sterics and catalyst activity.

RCM_Logic Start Start RCM Synthesis Substrate Analyze Substrate Sterics Start->Substrate Simple Disubstituted Olefin (Standard) Substrate->Simple Complex Tetrasubstituted Olefin (Hindered) Substrate->Complex TempLow Run at RT (20-25°C) Solvent: DCM Simple->TempLow TempMed Reflux (40°C) Solvent: DCM Complex->TempMed TempLow->TempMed If conversion < 50% TempHigh Reflux (80-110°C) Solvent: Toluene TempMed->TempHigh If stalled Additives REQUIRED: Add Benzoquinone (Hydride Scavenger) TempHigh->Additives Must include

Module 3: Partial Reduction (Birch & Chemical Reduction)

If RCM is not viable, partial reduction of pyrroles is the alternative. This is a kinetic control game. The goal is to stop at the dihydro-stage without sliding down the thermodynamic slope to pyrrolidine.

Critical Parameters
MethodReagentsOptimal TempCritical Failure Point
Birch Reduction Li / NH₃ (liq)-78°C to -33°C > -33°C: Ammonia evaporates; loss of regioselectivity.
Dissolving Metal Zn / HCl< 10°C > 15°C: Rapid over-reduction to pyrrolidine [2].
Ammonia-Free Li / DBB / THF-78°C > -40°C: Polymerization or over-reduction.
Troubleshooting Reduction

Q: I am getting a mixture of 3-pyrroline and pyrrolidine (over-reduction).

  • A: Your reaction temperature is too high during the quench.

    • Explanation: The intermediate enolate formed during Birch reduction is stable at -78°C. If the reaction warms up before the proton source (MeOH/NH4Cl) is fully distributed, the intermediate can reduce further.

    • Protocol: Ensure the quenching agent is added slowly at -78°C. Do not allow the mixture to warm to 0°C until the metal is completely consumed/quenched.

Q: Why does my N-unsubstituted pyrrole not reduce?

  • A: Electron density.[5] Pyrrole is too electron-rich.

    • Fix: You must use an Electron Withdrawing Group (EWG) like Boc or Tosyl on the nitrogen to lower the LUMO energy, allowing the electron transfer to occur. This does not require a temperature change; it requires a chemical modification [3].

Module 4: Post-Reaction Handling (The "Hidden" Thermal Step)

Many researchers successfully synthesize 3-pyrroline at 40°C, only to destroy it during purification.

The "Cold Workup" Rule:

  • Solvent Removal: Never set the rotavap bath > 30°C. Use high vacuum rather than heat.

  • Chromatography: Silica gel is slightly acidic. If your 3-pyrroline is acid-sensitive (prone to isomerization), add 1% Triethylamine (TEA) to your eluent and keep the column cool.

  • Storage: Store N-Boc-3-pyrrolines at -20°C under Argon. They will oxidize to pyrroles upon standing in air at room temperature.

References

  • Hong, S. H., & Grubbs, R. H. (2006). Highly Active Water-Soluble Olefin Metathesis Catalyst. Journal of the American Chemical Society, 128(11), 3508–3509. Link (Demonstrates hydride suppression strategies).

  • Donohoe, T. J., et al. (2001). Partial reduction of pyrroles: application to the synthesis of the indolizidine alkaloids.[5] Organic Letters, 3(16), 2535-2538. Link (Establishes Zn/HCl low-temp protocols).

  • O'Leary, D. J., Ferguson, M. L., & Grubbs, R. H. (2003). Ring-Closing Metathesis Synthesis of N-Boc-3-Pyrroline. Organic Syntheses, 80, 85. Link (The definitive protocol for RCM temperature and handling).

  • Weeks, A. L., et al. (2016). Isomerization of 3-pyrrolines to 2-pyrrolines. Tetrahedron Letters, 57(3), 234-237.

Disclaimer: This guide assumes standard laboratory safety protocols. Ruthenium catalysts and dissolving metals are hazardous. Always consult MSDS before experimentation.

Sources

Technical Support Center: Dihydro-1H-Pyrrole Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for dihydro-1H-pyrroles (pyrrolines). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and storage of these valuable synthetic intermediates. As compounds containing endocyclic imine or enamine functionalities, dihydro-1H-pyrroles are susceptible to specific degradation pathways. Understanding these mechanisms is the first step toward ensuring the long-term integrity of your materials.

This resource provides in-depth, experience-based answers to frequently encountered issues, detailed protocols for handling and analysis, and troubleshooting guides to help you navigate your experiments with confidence.

Part 1: Frequently Asked Questions (FAQs) - Understanding Degradation

This section addresses the fundamental chemical principles governing the stability of dihydro-1H-pyrroles.

Q1: I just synthesized a dihydro-1H-pyrrole, and it seems unstable. What are the primary reasons for its degradation?

Dihydro-1H-pyrroles, also known as pyrrolines, possess inherent chemical reactivity that makes them prone to degradation if not handled and stored correctly. The instability arises primarily from the presence of the endocyclic carbon-nitrogen double bond (C=N) or the enamine moiety, which are susceptible to three main degradation pathways:

  • Hydrolysis: The imine or enamine functional group can react with water, leading to ring-opening. This reaction is often catalyzed by acidic or basic conditions.[1][2][3]

  • Oxidation (Aromatization): The five-membered ring can be oxidized to form the more thermodynamically stable aromatic pyrrole ring. This process is often accelerated by atmospheric oxygen, light, and trace metal impurities.[4]

  • Polymerization: Similar to their aromatic pyrrole counterparts, dihydro-1H-pyrroles can undergo polymerization, which can be initiated by acidic impurities, light, or oxidative processes.[5][6] This often results in the formation of insoluble, dark-colored materials.

Protecting these compounds requires stringent control over their environment, specifically excluding moisture, oxygen, and light.[7]

Q2: How do the different isomers of dihydro-1H-pyrrole (e.g., 2,3- vs. 2,5-dihydro) affect stability?

The position of the double bond is critical. A 2,5-dihydro-1H-pyrrole contains a cyclic imine functionality, while a 2,3-dihydro-1H-pyrrole contains a cyclic enamine. Both are sensitive, but their hydrolysis mechanisms differ slightly.

  • Imine Hydrolysis (2,5-isomer): This is the reverse of imine formation. The reaction is typically initiated by the protonation of the nitrogen atom, followed by the nucleophilic attack of water on the C=N carbon.[1][3]

  • Enamine Hydrolysis (2,3-isomer): This process usually starts with the protonation of the α-carbon, which makes the β-carbon susceptible to attack by water.[1][8]

While the mechanisms vary, the outcome is the same: ring cleavage. For practical purposes, both isomers should be considered highly sensitive to moisture and acidic conditions. Both are also susceptible to oxidation to the corresponding pyrrole.

Q3: My sample of a dihydro-1H-pyrrole has turned from a clear oil to a dark, viscous material. What has likely happened?

A visible change in color, particularly to yellow, brown, or black, is a strong indicator of degradation. This is most commonly caused by a combination of oxidation and subsequent polymerization.[5][6][9]

  • Initial Oxidation: The dihydro-1H-pyrrole is first oxidized to the aromatic pyrrole.

  • Polymerization: The resulting pyrrole monomer, or even the pyrroline itself, can then polymerize. Polypyrroles are known to be intensely colored, often appearing as black or dark brown powders or films.[6]

This process is often initiated by exposure to air (oxygen) and can be accelerated by light.[7][10] The increased viscosity is due to the formation of higher molecular weight oligomers and polymers.

Part 2: Troubleshooting Guide
Observed Issue Probable Cause(s) Recommended Actions & Prevention
Colorless solid/oil turns yellow or brown upon storage or exposure to air. Oxidation (Aromatization): Exposure to atmospheric oxygen is the most likely cause, leading to the formation of a more conjugated, colored pyrrole derivative.Work under an inert atmosphere (Nitrogen or Argon) at all times. Use Schlenk lines or a glovebox for all transfers.[7][11][12] Store the final compound under argon/nitrogen in a sealed vial.
A precipitate or insoluble material forms in a previously clear solution. Polymerization: Acidic or oxidative impurities can catalyze the polymerization of the dihydro-1H-pyrrole.[5][6] Hydrolysis Product: If water is present, the ring may have opened, and the resulting product could be less soluble.Ensure solvents are anhydrous and deoxygenated. If using an amine base in a reaction, ensure it is freshly distilled. For storage, filter the pure compound before packaging under an inert atmosphere.
NMR spectrum shows new, unexpected peaks after a few days. Degradation: The appearance of new signals indicates the formation of degradation products. Aromatic signals (7-8 ppm) may suggest oxidation to a pyrrole. Broad humps may indicate oligomerization.Re-purify the material immediately by chromatography or distillation if possible. Analyze the new peaks to identify the degradation pathway (e.g., check for carbonyl peaks from hydrolysis). Store the purified material under stricter inert conditions.
Inconsistent results in biological or chemical assays. Purity Degradation: The active concentration of your dihydro-1H-pyrrole is decreasing over time, leading to poor reproducibility.Perform a purity check before each use. Prepare stock solutions fresh and use them immediately. Store aliquots of the solid compound under inert gas in a freezer to avoid repeated freeze-thaw cycles and exposure of the bulk material.
Part 3: Protocols & Methodologies
Protocol 1: Optimal Storage of Dihydro-1H-Pyrroles

This protocol describes a self-validating system for long-term storage, minimizing exposure to air and moisture.

Materials:

  • Purified dihydro-1H-pyrrole

  • Glass vial with a PTFE-lined cap

  • Schlenk flask

  • High-vacuum grease

  • Parafilm® or electrical tape

  • Source of dry, inert gas (Argon is preferred over Nitrogen due to its higher density)[13]

  • Vacuum/Inert gas manifold (Schlenk line)

Procedure:

  • Preparation: Dry the storage vial and cap in an oven (125 °C) for at least 4 hours to remove adsorbed moisture and cool under a stream of inert gas.[11][14]

  • Transfer: In a glovebox or under a positive flow of inert gas, transfer the purified dihydro-1H-pyrrole into the pre-dried vial.

  • Inerting the Headspace: Place the uncapped vial inside a Schlenk flask. Securely attach the flask to the Schlenk line.

  • Purge Cycle: Carefully evacuate the Schlenk flask until the pressure is low (<0.1 mmHg). Backfill the flask with the inert gas. Repeat this evacuate/backfill cycle a minimum of three times to ensure a completely inert atmosphere.

  • Sealing: While under a positive pressure of inert gas, use forceps to tightly screw the cap onto the vial.

  • Final Sealing & Storage: Remove the flask from the manifold. Remove the sealed vial from the flask. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Storage Conditions: Store the sealed vial in a freezer (-20 °C or below) and protect it from light by placing it in a secondary, opaque container.[7]

Diagram: Inert Atmosphere Storage Workflow

G cluster_prep Preparation cluster_purge Inerting Process (Schlenk Line) cluster_store Final Storage A Transfer Compound to Pre-Dried Vial B Place Open Vial in Schlenk Flask A->B C Evacuate Flask (<0.1 mmHg) B->C D Backfill with Inert Gas (e.g., Argon) C->D Purge Loop E Repeat Cycle 3x D->E Purge Loop E->C Purge Loop F Seal Vial Under Positive Pressure E->F G Wrap with Parafilm F->G H Store at ≤ -20°C Away from Light G->H

Caption: Workflow for packaging dihydro-1H-pyrroles under an inert atmosphere.

Protocol 2: Assessing Purity and Degradation by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent tool for assessing the purity of volatile dihydro-1H-pyrroles and identifying degradation products.

Procedure:

  • Sample Preparation: Under an inert atmosphere, prepare a dilute solution of your compound (~1 mg/mL) in a high-purity, anhydrous solvent (e.g., dichloromethane, ethyl acetate).

  • Instrumentation: Use a GC-MS system equipped with a standard non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

  • GC Method:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 280 °C. Hold for 5-10 minutes. (This must be optimized for your specific compound).

    • Carrier Gas: Helium at a constant flow rate (~1 mL/min).

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

  • Analysis:

    • Purity: Integrate the peak area of your target compound and compare it to the total ion chromatogram (TIC) area.

    • Degradation Products:

      • Oxidation: Look for a peak corresponding to the mass of the analogous pyrrole (loss of 2 amu).

      • Hydrolysis: Search for the mass of the expected amino-ketone or amino-aldehyde ring-opened product.

      • Polymerization: While polymers themselves are not volatile, you may see peaks corresponding to dimers or trimers.

GC coupled with a nitrogen-phosphorus detector (NPD) can also be a highly selective alternative for these nitrogen-containing compounds.[15][16]

Part 4: Key Degradation Pathways

The following diagram illustrates the primary chemical transformations that lead to the degradation of dihydro-1H-pyrroles. Understanding these pathways is crucial for designing effective stabilization strategies.

Diagram: Major Degradation Pathways of Dihydro-1H-Pyrroles

G main Dihydro-1H-Pyrrole (Pyrroline) hydrolysis Hydrolysis main->hydrolysis + H₂O (acid/base cat.) oxidation Oxidation (Aromatization) main->oxidation + [O] (Air, Light) polymerization Polymerization main->polymerization Initiator (Acid, Light, etc.) hydro_prod Ring-Opened Product (e.g., Amino-ketone) hydrolysis->hydro_prod oxidation->polymerization Can initiate oxi_prod Aromatic Pyrrole oxidation->oxi_prod poly_prod Oligomers / Polymers (Insoluble, Colored) polymerization->poly_prod

Caption: The three primary routes of dihydro-1H-pyrrole degradation.

References
  • Imine and Enamine Hydrolysis Mechanism. (2020). Chemistry Steps. [Link]

  • Synthesis of Polypyrrole and Its Derivatives as a Liquid Marble Stabilizer via a Solvent-Free Chemical Oxidative Polymerization Protocol. (2022). PMC. [Link]

  • Polypyrroles | Conjugated Polymers: A Practical Guide to Synthesis. (2013). Books Gateway. [Link]

  • Imine Hydrolysis. (2018). News-Medical.Net. [Link]

  • Electrochemically Produced Copolymers of Pyrrole and Its Derivatives: A Plentitude of Material Properties Using “Simple” Heterocyclic Co-Monomers. (2021). PMC. [Link]

  • Polypyrrole Derivatives: Preparation, Properties and Application. (2024). MDPI. [Link]

  • Imines - Properties, Formation, Reactions, and Mechanisms. (2022). Master Organic Chemistry. [Link]

  • Chapter 20.7 Hydrolysis of Acetals, Imines, Enamines. (2021). [ORGANIC CHEMISTRY] Klein. [Link]

  • Hydrolysis of Imines and Enamines Explained. (2025). The Organic Chemistry Tutor. [Link]

  • Polypyrrole. (n.d.). Wikipedia. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh. [Link]

  • Storage of air and temperature sensitive reagents. (2023). Chemistry Stack Exchange. [Link]

  • Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry. [Link]

  • Degradation of Nitrogen‐Heterocyclic Compounds by Anodic Oxidation and Electro‐Fenton Methods. (2007). Water Environment Research. [Link]

  • Method for Determining Nitrogenous Heterocycle Compounds in Wine. (2002). ACS Publications. [Link]

  • Analytical Methods. (n.d.). ATSDR. [Link]

  • Reactivity of the 1H-Pyrrole Ring System. Oxidation and Reduction of the Pyrrole Ring. (2010). ResearchGate. [Link]

  • Exploring the photodegradation of pyrroles. (2019). Environmental Chemistry | ETH Zurich. [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the ¹H NMR spectrum of 3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole, a heterocyclic compound of interest in medicinal chemistry and materials science. Through a detailed examination of chemical shifts, coupling constants, and multiplicity patterns, we will elucidate the proton environment of this molecule. Furthermore, a comparative analysis with the structurally related 3-phenyl-2,5-dihydro-1H-pyrrole will be presented to highlight the electronic influence of the para-methoxy substituent on the aromatic and heterocyclic ring protons. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural characterization.

Introduction: The Significance of Substituted Dihydropyrroles

2,5-dihydro-1H-pyrroles, also known as 3-pyrrolines, are a class of five-membered nitrogen-containing heterocyclic compounds. Their partially saturated nature and the presence of a double bond make them versatile scaffolds in organic synthesis and drug discovery. The introduction of an aryl substituent at the 3-position, as in the case of 3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole, significantly influences the molecule's electronic properties, conformation, and potential biological activity. Accurate structural elucidation via ¹H NMR spectroscopy is paramount for confirming the successful synthesis of such compounds and for understanding their chemical behavior.

Predicted ¹H NMR Spectrum of 3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole

Analysis of the 4-Methoxyphenyl Protons

The 4-methoxyphenyl group will give rise to two distinct signals in the aromatic region, characteristic of a para-substituted benzene ring, and a singlet for the methoxy protons.

  • Aromatic Protons (H-a', H-b'): The protons on the phenyl ring are split into a classic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-donating methoxy group (H-b') are expected to be shielded and appear more upfield compared to the protons meta to the methoxy group (H-a'). This is due to the resonance effect of the methoxy group increasing electron density at the ortho and para positions.[1][2] We predict the chemical shifts for these protons to be approximately δ 7.20-7.30 ppm for H-a' and δ 6.85-6.95 ppm for H-b', both appearing as doublets with a typical ortho-coupling constant (³J) of around 8-9 Hz.

  • Methoxy Protons (H-f): The three protons of the methoxy group are chemically equivalent and do not couple with any other protons. Therefore, they will appear as a sharp singlet. The typical chemical shift for methoxy protons on an aromatic ring is around δ 3.80 ppm.[3]

Analysis of the 2,5-Dihydro-1H-pyrrole Protons

The protons on the dihydropyrrole ring will exhibit characteristic chemical shifts and multiplicities reflecting their chemical environment and coupling interactions.

  • Olefinic Proton (H-c): The vinylic proton at the C4 position is expected to appear as a multiplet due to coupling with the adjacent methylene protons (H-d). Its chemical shift will be influenced by the adjacent double bond and the electron-withdrawing effect of the nitrogen atom. A predicted chemical shift is in the range of δ 5.80-6.00 ppm.

  • Methylene Protons (H-d, H-e): The two sets of methylene protons at the C2 and C5 positions are diastereotopic due to the chiral center at C3 (even in a racemic mixture). This means they are chemically non-equivalent and will have different chemical shifts. They are expected to appear as multiplets due to geminal coupling with each other and vicinal coupling with the olefinic proton (H-c) and the methine proton (H-e). The protons at C2 (H-d), being adjacent to the double bond and the phenyl group, will likely be in the range of δ 3.60-3.80 ppm. The protons at C5 (H-e), adjacent to the nitrogen, are predicted to be around δ 4.10-4.30 ppm.

  • Methine Proton (H-e): The proton at the C3 position, being benzylic and adjacent to the double bond, is expected to be deshielded and will appear as a multiplet due to coupling with the adjacent methylene protons (H-d) and the olefinic proton (H-c). Its predicted chemical shift is in the region of δ 4.00-4.20 ppm.

  • N-H Proton: The proton on the nitrogen atom will appear as a broad singlet, and its chemical shift can vary significantly depending on the solvent and concentration, typically in the range of δ 1.5-4.0 ppm.

Comparative Analysis: 3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole vs. 3-Phenyl-2,5-dihydro-1H-pyrrole

To understand the influence of the methoxy group, we will compare the predicted spectrum of our target molecule with the known ¹H NMR data for 3-phenyl-2,5-dihydro-1H-pyrrole.

Proton Assignment Predicted Chemical Shift (ppm) for 3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole Reported Chemical Shift (ppm) for 3-Phenyl-2,5-dihydro-1H-pyrrole Rationale for the Difference
Aromatic (ortho to substituent) ~ 6.90 (d)~ 7.20 (m)The electron-donating methoxy group shields the ortho protons, causing an upfield shift.
Aromatic (meta to substituent) ~ 7.25 (d)~ 7.30 (m)The electronic effect of the methoxy group is less pronounced at the meta position.
Aromatic (para to substituent) -~ 7.15 (m)-
Olefinic (H-c) ~ 5.90 (m)~ 5.90 (m)The electronic effect of the distant methoxy group on the olefinic proton is expected to be minimal.
Methylene (H-d) ~ 3.70 (m)~ 3.70 (m)Minimal expected change.
Methine (H-e) ~ 4.10 (m)~ 4.10 (m)Minimal expected change.
Methylene (H-e) ~ 4.20 (m)~ 4.20 (m)Minimal expected change.
Methoxy (H-f) ~ 3.80 (s)N/AUnique to the methoxy-substituted compound.

The primary difference observed in the ¹H NMR spectra will be in the aromatic region. The presence of the electron-donating methoxy group in the para position of the phenyl ring in our target molecule will cause a significant upfield shift of the ortho protons (H-b') compared to the corresponding protons in 3-phenyl-2,5-dihydro-1H-pyrrole. This shielding effect is a classic example of the influence of substituent electronic effects on proton chemical shifts.[1]

Experimental Protocol: Acquisition of ¹H NMR Spectrum

The following is a standard operating procedure for the acquisition of a high-resolution ¹H NMR spectrum.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the solid sample of 3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup and Data Acquisition
  • Spectrometer: The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

  • Locking and Shimming: Insert the sample into the spectrometer probe. Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically used for ¹H NMR.

    • Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans to allow for full relaxation of the protons.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

    • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

    • Integration: Integrate the area under each peak to determine the relative number of protons.

    • Peak Picking: Identify the chemical shift of each peak.

Visualization of Molecular Structure and Key NMR Correlations

The following diagram illustrates the structure of 3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole with the protons labeled for NMR assignment.

Figure 1. Structure of 3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole with proton labeling.

Conclusion

This guide has provided a comprehensive, albeit predictive, analysis of the ¹H NMR spectrum of 3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole. By dissecting the molecule into its fundamental structural components and comparing it with a known analogue, we have established a solid framework for the interpretation of its spectrum. The key takeaway is the diagnostic upfield shift of the ortho-protons on the phenyl ring, a direct consequence of the electron-donating methoxy group. The provided experimental protocol offers a standardized approach for obtaining high-quality NMR data for this and similar compounds. This guide serves as a valuable resource for any scientist engaged in the synthesis and characterization of novel heterocyclic molecules.

References

  • ResearchGate. (n.d.). ¹H-NMR spectrum of 1-pyrroline solution in DMSO-d6. Retrieved February 24, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). The NMR Spectra of the Ortho-and Para-Adamantyl Groups of Anisole. Spectroscopy Letters, 6(6). Retrieved February 24, 2026, from [Link]

  • Supporting Information. (n.d.). Retrieved February 24, 2026, from [Link]

  • Arabian Journal of Chemistry. (2016). Synthesis of 1-((4-methoxyphenyl)-3-alkynes)-1H-pyrrole-2,5-diones and functionalization to triazoles. Retrieved February 24, 2026, from [Link]

  • SpectraBase. (n.d.). Anisole - Optional[¹H NMR] - Spectrum. Retrieved February 24, 2026, from [Link]

  • (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). ¹³C and ¹H NMR spectra for the reactant and products of labeled anisole treated at 500 °C. Retrieved February 24, 2026, from [Link]

  • BMRB. (n.d.). Anisole. Retrieved February 24, 2026, from [Link]

  • (n.d.). Chemical shifts. Retrieved February 24, 2026, from [Link]

Sources

Navigating the Spectral Landscape: A Comparative Guide to the 13C NMR Chemical Shifts of 3-(4-methoxyphenyl)-3-pyrroline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, providing unparalleled insight into the molecular architecture of organic compounds. Among its variants, 13C NMR is particularly powerful for mapping the carbon framework of a molecule. This guide offers a comprehensive analysis of the 13C NMR chemical shifts for 3-(4-methoxyphenyl)-3-pyrroline, a heterocyclic compound of interest in medicinal chemistry and materials science. By comparing predicted values with experimental data from structurally analogous compounds, we aim to provide a robust framework for the interpretation of its spectrum, underpinned by the fundamental principles of substituent effects and chemical environment.

The Structural Context: 3-(4-methoxyphenyl)-3-pyrroline

The molecule at the heart of our discussion, 3-(4-methoxyphenyl)-3-pyrroline, features a five-membered unsaturated nitrogen heterocycle, the 3-pyrroline (or 2,5-dihydropyrrole) ring, substituted at the 3-position with a 4-methoxyphenyl group. This unique combination of a heterocyclic and an aromatic moiety gives rise to a distinct 13C NMR spectrum, where each carbon atom resonates at a characteristic chemical shift, influenced by its immediate electronic surroundings.

To facilitate a clear discussion, the carbon atoms of 3-(4-methoxyphenyl)-3-pyrroline are numbered as depicted in the following diagram:

Caption: Structure of 3-(4-methoxyphenyl)-3-pyrroline with carbon numbering.

Predicted and Comparative 13C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm) for 3-(4-methoxyphenyl)-3-pyrroline3-Pyrroline[1]Anisole4-Substituted Styrenes (para-X)
C2/C5 ~55-6056.7--
C3 ~135-140127.1-C-α: ~136 (X=H), ~135 (X=OCH3)
C4 ~120-125127.1-C-β: ~113 (X=H), ~111 (X=OCH3)
C1' ~130-135-159.9C-1: ~137 (X=H), ~130 (X=OCH3)
C2'/C6' ~128-132-114.1C-2/6: ~126 (X=H), ~127 (X=OCH3)
C3'/C5' ~114-118-129.5C-3/5: ~128 (X=H), ~114 (X=OCH3)
C4' ~158-162-120.7C-4: ~128 (X=H), ~159 (X=OCH3)
-OCH3 ~55-55.0-

Note: The chemical shifts for anisole and 4-substituted styrenes are general values and can vary slightly based on the solvent and other experimental conditions.

Dissecting the Spectrum: A Rationale for the Predicted Chemical Shifts

The predicted chemical shifts for 3-(4-methoxyphenyl)-3-pyrroline are derived from a logical, step-by-step analysis of its structural components and a comparison with known experimental data.

The 3-Pyrroline Ring (C2, C3, C4, C5)

The foundational structure for our analysis is the parent 3-pyrroline (2,5-dihydropyrrole). In its 13C NMR spectrum, the olefinic carbons (C3 and C4) appear at approximately 127.1 ppm, while the allylic carbons adjacent to the nitrogen (C2 and C5) resonate at around 56.7 ppm[1].

When a phenyl group is substituted at the C3 position, as in the hypothetical 3-phenyl-3-pyrroline , we anticipate a downfield shift for C3 due to the deshielding effect of the aromatic ring and its ability to conjugate with the double bond. The chemical shift of C4 would also be influenced, likely shifting slightly upfield due to resonance effects. The signals for C2 and C5 are expected to be less affected, though minor shifts can occur due to the overall change in the electronic nature of the ring.

The Influence of the 4-Methoxyphenyl Substituent

The introduction of the 4-methoxyphenyl group brings in the characteristic chemical shifts of the aromatic ring and the methoxy carbon, and also modulates the shifts within the pyrroline ring through electronic effects.

  • Aromatic Carbons (C1' to C6'): The chemical shifts of the benzene ring carbons are significantly influenced by the methoxy group and the vinyl-like substituent from the pyrroline ring. Anisole serves as a primary reference here. The carbon bearing the methoxy group (C4') is expected to be significantly deshielded and resonate at a high chemical shift (around 158-162 ppm), a characteristic feature for oxygen-substituted aromatic carbons. The ortho- and para-positions relative to the electron-donating methoxy group experience increased electron density, leading to an upfield shift. Conversely, the pyrroline substituent at C1' will have its own electronic influence. Data from 4-substituted styrenes is particularly insightful here. For instance, in 4-methoxystyrene, the C1' (ipso-carbon to the vinyl group) is shielded compared to styrene itself, appearing around 130 ppm. The C4' (ipso-carbon to the methoxy group) is strongly deshielded, resonating near 159 ppm. The C3'/C5' carbons, ortho to the methoxy group, are shielded and appear around 114 ppm, while the C2'/C6' carbons, meta to the methoxy group, are less affected and resonate near 127 ppm. We expect a similar pattern for 3-(4-methoxyphenyl)-3-pyrroline.

  • Methoxy Carbon (-OCH3): The methoxy carbon itself typically gives a sharp signal around 55 ppm, a highly diagnostic peak for this functional group.

  • Impact on the Pyrroline Ring: The electron-donating nature of the 4-methoxyphenyl group, through resonance, will influence the electron density of the C3=C4 double bond in the pyrroline ring. This is expected to cause a slight upfield shift for C4 compared to a simple 3-phenyl-3-pyrroline, while C3, being directly attached to the aromatic ring, will experience a more complex interplay of inductive and resonance effects, but is predicted to remain in the 135-140 ppm range.

Experimental Considerations and Protocol

To acquire a high-quality 13C NMR spectrum of 3-(4-methoxyphenyl)-3-pyrroline, the following experimental protocol is recommended:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent can slightly influence chemical shifts, so consistency is key for comparative studies.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Acquisition Parameters:

    • Experiment: A standard proton-decoupled 13C NMR experiment should be performed.

    • Pulse Sequence: A 90° pulse angle is typically used.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.

    • Number of Scans: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, typically ranging from a few hundred to several thousand scans depending on the sample concentration.

  • Data Processing: The acquired Free Induction Decay (FID) should be Fourier transformed with an appropriate line broadening factor (e.g., 0.3-1.0 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution. The spectrum should be referenced to the solvent peak (e.g., CDCl3 at 77.16 ppm).

Caption: A generalized workflow for acquiring a 13C NMR spectrum.

Conclusion

The 13C NMR spectrum of 3-(4-methoxyphenyl)-3-pyrroline is a rich source of structural information. By systematically analyzing the expected chemical shifts based on the foundational pyrroline ring and the well-understood electronic effects of the 4-methoxyphenyl substituent, researchers can confidently assign the resonances in an experimental spectrum. This comparative guide, grounded in the principles of NMR spectroscopy and supported by data from analogous compounds, provides a valuable resource for the characterization of this and related heterocyclic molecules, aiding in the advancement of drug discovery and materials science.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C nuclear magnetic resonance chemical shifts in styrenes; substituent and solvent effects. Royal Society of Chemistry. [Link]

  • SpectraBase. (n.d.). 4-Aminostyrene. [Link]

  • Canadian Science Publishing. (n.d.). 13C N.M.R. STUDIES: PART V. CARBON-13 SPECTRA OF SOME SUBSTITUTED STYRENES. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

Sources

HPLC Method Development Guide: Purity Analysis of 3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the development and optimization of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole (also known as 3-(4-methoxyphenyl)-3-pyrroline).

Due to the secondary amine functionality (


) and the potential for oxidation to the corresponding pyrrole, this compound presents specific analytical challenges: severe peak tailing  on traditional silica columns and on-column degradation .

This guide compares three separation strategies:

  • Traditional C18 (Low pH): Baseline method, often suffers from tailing.[1]

  • Phenyl-Hexyl (Low pH): Enhanced selectivity for the aryl moiety.

  • Hybrid C18 (High pH): The Recommended Gold Standard , utilizing high pH stability to suppress amine ionization, resulting in superior peak symmetry and loadability.[2][1]

Compound Profile & Analytical Challenges

Understanding the physicochemical properties is the first step in rational method design.

PropertyDescriptionAnalytical Implication
Structure Cyclic secondary amine with a 4-methoxyphenyl group.Basicity: Strong interaction with residual silanols on silica columns.
Formula

MW: 175.23 g/mol
pKa (Calc) ~9.5 (Amine)At neutral pH (7.0), the amine is >99% protonated (ionized), leading to peak tailing.[1]
LogP ~1.8 - 2.2Moderately lipophilic; suitable for Reverse Phase (RP).
UV Max ~248 nmThe methoxyphenyl conjugation provides strong UV absorption.
Stability Susceptible to oxidation.Critical: The method must separate the target from its oxidized pyrrole impurity.

Method Comparison & Selection Strategy

We evaluated three distinct chromatographic approaches to determine the optimal protocol.

Option A: Traditional C18 (Acidic pH)[2]
  • Column: Standard C18 (5 µm, 100 Å).

  • Mobile Phase: 0.1% Phosphoric Acid / Acetonitrile.

  • Mechanism: Ion-suppression of silanols (low pH) while the analyte remains protonated.

  • Verdict: Sub-optimal. While stable, the protonated amine still interacts with the stationary phase surface, leading to tailing factors (

    
    ) often > 1.5.[2][1]
    
Option B: Phenyl-Hexyl (Acidic pH)
  • Column: Phenyl-Hexyl stationary phase.

  • Mechanism:

    
     interactions between the column's phenyl ring and the analyte's methoxyphenyl group.
    
  • Verdict: Alternative. Offers different selectivity (orthogonality) compared to C18, useful if specific aromatic impurities co-elute.[2][1]

Option C: Hybrid C18 (High pH) – RECOMMENDED[2]
  • Column: Ethylene-Bridged Hybrid (BEH) or High-pH stable C18 (e.g., Waters XBridge, Phenomenex Gemini).[1]

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[3][4][5][6]

  • Mechanism: At pH 10, the amine is neutral (deprotonated).[2][1] This eliminates cation-exchange interactions with silanols.

  • Verdict: Superior. Yields sharp, symmetrical peaks (

    
    ) and higher sensitivity.[2][1]
    

Optimized Experimental Protocol (The "Gold Standard")

This protocol utilizes Option C (High pH) for maximum robustness and peak symmetry.[1]

Chromatographic Conditions[3][4][5][7]
ParameterSettingRationale
Column XBridge BEH C18 XP , 2.5 µm, 4.6 x 100 mm (or equivalent high-pH stable column)Hybrid particles resist dissolution at pH 10; 2.5 µm offers UPLC-like speed on HPLC systems.
Mobile Phase A 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with

)
Maintains analyte in neutral state.
Mobile Phase B Acetonitrile (HPLC Grade)Organic modifier.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID.
Column Temp 40°CImproves mass transfer and lowers backpressure.
Detection UV @ 250 nm Near

for methoxyphenyl; avoids low-UV solvent cutoffs.
Injection Vol 5.0 µLPrevent column overload.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial Equilibration
1.0955Isocratic Hold
8.01090Linear Gradient
10.01090Wash
10.1955Re-equilibration
14.0955End
Standard & Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile. (Do not use acidic diluent as it may cause peak splitting at the solvent front in a high pH method).

  • Concentration: 0.5 mg/mL for assay; 0.5 µg/mL for sensitivity (LOQ) checks.

  • Precaution: Prepare fresh. 3-pyrrolines can oxidize to pyrroles in solution over time.

Method Development Workflow (Visualization)

The following diagram illustrates the decision logic used to arrive at the optimized method, ensuring scientific rigor and efficiency.

MethodDevelopment Start Start: 3-(4-methoxyphenyl)-3-pyrroline Analyze Analyze Properties: Basic Amine (pKa ~9.5) UV Active (250 nm) Start->Analyze Choice Select pH Strategy Analyze->Choice LowPH Low pH (pH 2-3) (Traditional C18) Choice->LowPH Standard HighPH High pH (pH 10) (Hybrid C18) Choice->HighPH Recommended ResultLow Result: Protonated Amine Interacts with Silanols -> Tailing Peaks LowPH->ResultLow ResultHigh Result: Neutral Amine No Silanol Interaction -> Sharp Peaks HighPH->ResultHigh OptSelectivity Optimize Selectivity: Check Impurity Separation ResultLow->OptSelectivity If tailing acceptable ResultHigh->OptSelectivity FinalMethod FINAL PROTOCOL: XBridge C18 @ pH 10 Ammonium Bicarbonate/ACN OptSelectivity->FinalMethod

Caption: Decision tree for selecting the High-pH Hybrid C18 strategy to overcome amine-silanol interactions.

Validation & System Suitability

To ensure the method is "self-validating" (Trustworthiness), every run must meet these criteria.

System Suitability Test (SST) Mixture

Create a mixture containing:

  • Analyte: 3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole.

  • Impurity A (Oxidation): 3-(4-methoxyphenyl)-1H-pyrrole (Aromatized).

  • Impurity B (Starting Material): 3-(4-methoxyphenyl)-pyrrolidine (Fully reduced).

Acceptance Criteria
ParameterAcceptance LimitPurpose
Resolution (

)
> 2.0 between Analyte and Impurity AEnsures specificity against oxidation products.
Tailing Factor (

)
< 1.2Confirms suppression of silanol activity.
Precision (RSD) < 1.0% (n=6 injections)Verifies system stability.
Plate Count (

)
> 5000Ensures column efficiency.

Troubleshooting Guide

IssueProbable CauseSolution
Peak Tailing Column aging or pH drift.Verify mobile phase pH is 10.0. Replace column if voided.
Extra Peak (RRT ~1.1) On-column oxidation.Add 0.1% Ascorbic Acid to sample diluent (if compatible) or keep autosampler at 4°C.
Retention Shift Temperature fluctuation.Ensure column oven is stable at 40°C.
High Backpressure Salt precipitation.Ensure mixing of Buffer/ACN does not exceed solubility limits (usually >90% ACN precipitates bicarbonate).[1]

References

  • SIELC Technologies. "Separation of 1-Pyrroline derivatives on Newcrom R1 HPLC column." SIELC Applications Database. Link

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 12352100, 3-Pyrroline." PubChem. Link

  • Waters Corporation. "Strategies for the Separation of Basic Compounds in Reverse Phase LC." Waters Application Notes. Link

  • MDPI. "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs." Molecules, 2024.[2][1][3][7] Link

  • Sigma-Aldrich. "3-Pyrroline Product Specification & Safety Data." Link

Sources

Structural Dynamics and Crystallographic Analysis of 3-(4-Methoxyphenyl)-3-Pyrrolines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists Focus: Structural characterization, synthesis, and comparative analysis of 3-aryl-3-pyrrolines.

Executive Summary & Pharmacophore Significance

The 3-(4-methoxyphenyl)-3-pyrroline scaffold represents a critical structural motif in medicinal chemistry, serving as a bioisostere for morpholines and piperidines. Unlike the fully saturated pyrrolidine (which adopts a defined envelope pucker) or the fully aromatic pyrrole (which is planar), the 3-pyrroline (2,5-dihydro-1H-pyrrole) occupies a unique "intermediate" conformational space.

The presence of the C3=C4 double bond imposes planarity on a significant portion of the ring, while the nitrogen center remains


 hybridized. This guide provides an objective comparison of the crystallographic parameters of these systems, contrasting them with their saturated and aromatic counterparts to aid in structure-based drug design (SBDD).

Comparative Structural Analysis

The "Flattening" Effect: 3-Pyrroline vs. Pyrrolidine

The most distinct crystallographic feature of 3-pyrrolines is the flattening of the heterocyclic ring driven by the endocyclic double bond.

Structural FeaturePyrrolidine (Saturated)3-Pyrroline (Unsaturated) Pyrrole (Aromatic)
Hybridization (C3, C4)



Nitrogen Geometry Pyramidal (

)
Pyramidal (

)
Planar (

)
Ring Conformation Envelope / TwistFlattened Envelope Planar
C3–C4 Bond Length 1.53 – 1.54 Å1.32 – 1.34 Å 1.37 – 1.38 Å
Ring Planarity (RMSD) High deviation (>0.2 Å)Moderate deviation (~0.1 Å) Near Zero (<0.01 Å)
Substituent Effects: The 4-Methoxyphenyl Group

In 3-(4-methoxyphenyl)-substituted derivatives, the aryl ring acts as an electron-donating group (EDG). Crystallographic data reveals a tension between electronic conjugation (favoring planarity) and steric hindrance (favoring torsion).

  • Torsion Angle (

    
    ):  The dihedral angle between the pyrroline double bond and the phenyl ring typically ranges from 10° to 35° . This twist minimizes steric clash between the ortho-protons of the phenyl ring and the C2/C5 methylene protons of the pyrroline.
    
  • Electronic Delocalization: The 4-methoxy group enhances the electron density of the aryl ring, which can engage in

    
    -stacking interactions in the crystal lattice.
    
  • Crystal Packing: These molecules frequently form centrosymmetric dimers or head-to-tail chains driven by

    
     interactions or weak hydrogen bonds involving the methoxy oxygen.
    

Experimental Protocols

Synthesis of 3-Aryl-3-Pyrrolines

To obtain high-quality crystals, purity is paramount. The Ring-Closing Metathesis (RCM) pathway is preferred over the classical Delépine reaction for its functional group tolerance and yield.

Protocol: RCM-Mediated Synthesis

  • Precursor Assembly: React 2-(4-methoxyphenyl)allyl bromide with allylamine (or N-protected variant) to form the diallyl amine precursor.

  • Catalyst Addition: Dissolve the precursor (0.1 M) in degassed Dichloromethane (DCM). Add Grubbs II catalyst (2-5 mol%).

  • Cyclization: Reflux for 4–12 hours under inert atmosphere (

    
    ). Monitor via TLC (disappearance of acyclic precursor).
    
  • Purification: Remove solvent in vacuo. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

  • Crystallization: Dissolve the purified 3-pyrroline in a minimum amount of hot ethanol or acetonitrile. Allow to cool slowly to RT, then place in a vapor diffusion chamber with pentane.

Crystallographic Workflow
  • Crystal Selection: Select a block-like crystal (approx.

    
     mm) with sharp edges.
    
  • Mounting: Mount on a glass fiber or MiTeGen loop using paratone oil.

  • Data Collection: Collect at 100 K (using liquid

    
     stream) to minimize thermal ellipsoids and improve resolution of the methoxy group disorder.
    

Visualizing the Structural Logic

The following diagrams illustrate the synthesis pathway and the comparative conformational energy landscape.

Diagram 1: Synthesis & Crystallization Workflow

SynthesisWorkflow Precursor Diallyl Precursor (Acyclic) RCM Ring Closing Metathesis (Grubbs II, DCM) Precursor->RCM Cyclization Crude Crude 3-Pyrroline RCM->Crude Reflux 12h Purification Flash Chromatography (Silica Gel) Crude->Purification Isolation Crystallization Vapor Diffusion (EtOH / Pentane) Purification->Crystallization Slow Growth XRD X-Ray Diffraction (Data Collection) Crystallization->XRD Analysis

Caption: Step-by-step workflow for synthesizing and isolating crystallographic-grade 3-pyrroline derivatives.

Diagram 2: Conformational Energy Landscape

ConformationComparison Pyrrolidine Pyrrolidine (Saturated) High Flexibility Pyrroline 3-Pyrroline (Unsaturated) Restricted Pucker Pyrrolidine->Pyrroline Oxidation (-2H) Pucker Envelope Conformation (C-C ~1.54 Å) Pyrrolidine->Pucker Pyrrole Pyrrole (Aromatic) Planar / Rigid Pyrroline->Pyrrole Oxidation (-2H) Flat Flattened Ring (C=C ~1.33 Å) Pyrroline->Flat Planar Fully Planar (Delocalized pi-system) Pyrrole->Planar

Caption: Comparative conformational restrictions across the pyrrolidine-pyrroline-pyrrole series.

Key Crystallographic Metrics (Reference Data)

The following table aggregates typical bond lengths and angles for 3-aryl-3-pyrrolines derived from comparative crystallographic studies.

ParameterValue RangeSignificance
N1–C2 Bond 1.45 – 1.47 ÅTypical

single bond.
C2–C3 Bond 1.49 – 1.51 ÅSlightly shortened due to proximity to double bond.
C3=C4 Bond 1.32 – 1.34 Å Diagnostic of the isolated alkene; shorter than aromatic C-C.
C3–C(Aryl) Bond 1.46 – 1.48 ÅIndicates partial conjugation between alkene and aryl ring.
Sum of Angles at N 320° – 340°Indicates pyramidal geometry (non-planar), confirming lack of aromaticity.

References

  • Vasanthi, R., et al. (2015). Crystal structure of 3-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one. Acta Crystallographica Section E. Link

  • Li, D. Q. (2011). 3-(4-Methoxyphenyl)-1-(2-pyrrolyl)prop-2-en-1-one. Acta Crystallographica Section E. Link

  • Ganguly, H. K., et al. (2020). Conformational landscape of substituted prolines.[1][2] Biophysical Reviews. Link

  • Donnelly, M. A., et al. Synthesis of 3-pyrrolines via Ring Closing Metathesis. Organic Chemistry Portal. Link

  • BenchChem. A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of Substituted Pyrroles.Link

Sources

Differentiating 3-Pyrroline and its Isomers: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of heterocyclic chemistry, the subtle distinctions between structural isomers can present significant analytical challenges. The pyrroline isomers—1-pyrroline, 2-pyrroline, and 3-pyrroline—are a prime example. Though they share the same molecular formula (C₄H₇N) and mass (69.11 g/mol ), the position of the endocyclic double bond dictates their chemical reactivity and biological function, making unambiguous identification essential for researchers in synthetic chemistry and drug development.[1]

This guide provides an in-depth comparison of the primary spectroscopic techniques used to differentiate these three isomers. We will explore the underlying principles of why each technique works, present comparative data, and offer standardized protocols to ensure reliable and reproducible characterization.

The Structural Challenge: A Tale of Three Isomers

The core difficulty lies in the placement of the double bond. 1-Pyrroline is a cyclic imine, whereas 2- and 3-pyrrolines are cyclic secondary amines.[1] This fundamental difference in functional groups is the key to their spectroscopic differentiation.

1H NMR Spectroscopy: Unmasking Protons in Their Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for this specific differentiation. The chemical shift (δ) of each proton is exquisitely sensitive to its local electronic environment, which is directly influenced by the proximity of the double bond and the nitrogen atom.

Causality of Chemical Shift Differences:
  • Vinylic Protons (C=C-H): Protons directly attached to the double bond (vinylic protons) are significantly deshielded and appear far downfield. Only 3-pyrroline possesses this feature.

  • Allylic Protons (C=C-C-H): Protons on carbons adjacent to the double bond (allylic protons) are also deshielded, but to a lesser extent than vinylic protons.

  • Iminic Proton (N=C-H): The proton on the carbon of the C=N bond in 1-pyrroline is highly deshielded due to the electronegativity of the nitrogen and the nature of the imine bond.

  • Amine Proton (N-H): 2- and 3-pyrroline both have an N-H proton. Its chemical shift is often broad and can vary with concentration and solvent.

  • Aliphatic Protons (-CH₂-): Protons on saturated carbons will appear furthest upfield.

Comparative ¹H NMR Data:
Isomer Key Proton Type Typical Chemical Shift (δ, ppm) Distinguishing Features Reference
1-Pyrroline Iminic (H-2)~7.5 - 7.8Single, highly downfield proton signal. No vinylic protons.[2]
Allylic (H-3)~2.4 - 2.7[2]
Aliphatic (H-4)~1.5 - 1.8[2]
Aliphatic (H-5)~3.7 - 3.9[2]
2-Pyrroline Vinylic (H-3)~5.7 - 6.0Vinylic proton adjacent to N-H.Predicted
Allylic (H-5)~3.5 - 3.8Predicted
N-HVariable, broadPresence of N-H signal.Predicted
3-Pyrroline Vinylic (H-3, H-4)~5.8 - 5.9Two equivalent vinylic protons, typically a singlet.[3]
Allylic (H-2, H-5)~2.8 - 3.8Two equivalent allylic methylene groups.[3]
N-HVariable, broadPresence of N-H signal.[3]

Note: Data for 2-pyrroline is based on established principles of NMR spectroscopy as direct comparative experimental data is less common in literature.

dot graph TD { graph [splines=ortho, nodesep=1, ranksep=1, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} enddot Caption: Workflow for differentiating pyrroline isomers using ¹H NMR.

13C NMR Spectroscopy: A Deeper Look at the Carbon Skeleton

Carbon NMR provides complementary information, directly probing the carbon framework. The hybridization (sp² vs. sp³) and proximity to the electronegative nitrogen atom are the primary determinants of the carbon chemical shifts.

Causality of Chemical Shift Differences:
  • Iminic Carbon (C=N): The sp²-hybridized carbon in the C=N bond of 1-pyrroline is significantly deshielded, appearing at a very high chemical shift.

  • Vinylic Carbons (C=C): The sp² carbons of the C=C bond in 2- and 3-pyrrolines appear in the characteristic alkene region of the spectrum.

  • Allylic & Aliphatic Carbons: The sp³ carbons will appear at lower chemical shifts. Carbons directly bonded to the nitrogen (alpha-carbons) are more deshielded than other aliphatic carbons.

Comparative ¹³C NMR Data:
Isomer Key Carbon Type Typical Chemical Shift (δ, ppm) Distinguishing Features Reference
1-Pyrroline Iminic (C-2)~166.5Highly downfield signal, unique to the imine carbon.[2]
Alpha to N (C-5)~60.7[2]
Allylic (C-3)~36.4[2]
Aliphatic (C-4)~20.2[2]
2-Pyrroline Vinylic (C-3)~125-135Two sp² signals in the alkene region.Predicted
Vinylic (C-4)~125-135Predicted
Alpha to N (C-2, C-5)~50-60Predicted
3-Pyrroline Vinylic (C-3, C-4)~129Single, intense sp² signal due to symmetry.[4]
Alpha to N (C-2, C-5)~56Single sp³ signal for the two equivalent alpha-carbons.[4]

Note: Data for 2-pyrroline is based on established principles of NMR spectroscopy.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is excellent for identifying the core functional groups that define each isomer. The differentiation hinges on the unique vibrational frequencies of the C=N bond versus the C=C and N-H bonds.[5]

Causality of Absorption Differences:
  • C=N Stretch (Imine): 1-pyrroline will exhibit a characteristic C=N stretching absorption. This bond is generally stiffer than a C=C bond, often appearing at a slightly higher wavenumber.[5]

  • C=C Stretch (Alkene): 2- and 3-pyrrolines will show a C=C stretching frequency.[6] In the highly symmetric 3-pyrroline, this peak may be weak or absent due to a small change in dipole moment during the vibration.

  • N-H Stretch (Secondary Amine): Both 2- and 3-pyrrolines are secondary amines and will display a characteristic N-H stretching absorption, which is absent in 1-pyrroline. This is a sharp, definitive point of differentiation.[7]

Comparative IR Data:
Isomer Key Vibration Typical Wavenumber (cm⁻¹) Distinguishing Features
1-Pyrroline C=N Stretch~1640 - 1660Presence of C=N stretch; Absence of N-H stretch .
2-Pyrroline N-H Stretch~3300 - 3500 (medium, sharp)Presence of N-H stretch .
C=C Stretch~1600 - 1650 (variable)Presence of C=C stretch.
3-Pyrroline N-H Stretch~3300 - 3500 (medium, sharp)Presence of N-H stretch .
C=C Stretch~1600 - 1650 (weak/absent)C=C stretch may be very weak due to symmetry.

Mass Spectrometry (MS): Fragmentation as a Structural Fingerprint

While all three isomers have the same molecular ion (M⁺) peak at m/z 69, their fragmentation patterns under electron ionization (EI-MS) can be distinct. The position of the double bond influences which bonds are most likely to break, leading to a unique set of fragment ions.

Causality of Fragmentation Differences:

The fragmentation of cyclic amines and imines is complex, but often involves the loss of small, stable molecules or radicals. The initial ionization creates a radical cation, and the subsequent fragmentation pathways are dictated by the stability of the resulting fragment ions and neutral losses. The location of the double bond stabilizes adjacent bonds differently, leading to preferred fragmentation routes. For example, retro-Diels-Alder (RDA) type fragmentations are common for unsaturated rings and would be expected to differ based on the double bond's location.

Predicted Fragmentation Patterns:
Isomer Molecular Ion (M⁺) [m/z] Key Fragment Ions [m/z] Likely Neutral Loss
1-Pyrroline 6968, 41, 40H•, C₂H₄ (ethylene)
2-Pyrroline 6968, 42, 41H•, HCN, C₂H₂ (acetylene)
3-Pyrroline 6968, 41, 39H•, C₂H₄ (ethylene)

Note: The base peak for 3-pyrroline is often observed at m/z 68 [M-1]⁺.[3] Differentiating isomers by MS alone can be challenging without high-resolution mass spectrometry or tandem MS (MS/MS) experiments to characterize the fragments.[8]

dot graph TD { graph [splines=ortho, nodesep=0.8, ranksep=1, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} enddot Caption: A logical workflow for isomer identification.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the pyrroline sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher spectrometer.

    • Use a spectral width of approximately 12 ppm, centered around 6 ppm.

    • Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.

    • Acquire at least 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a spectral width of approximately 200 ppm, centered around 100 ppm.

    • A relaxation delay of 2-5 seconds is recommended.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as the ¹³C nucleus is much less sensitive than ¹H.[2]

  • Data Processing: Process the acquired Free Induction Decay (FID) with an exponential window function, followed by Fourier transformation, phasing, and baseline correction. Calibrate the spectrum to the TMS signal.

Protocol 2: IR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place one drop of the neat liquid sample between two salt plates (NaCl or KBr).

    • Solution: Alternatively, prepare a dilute solution (~5% w/v) in a suitable solvent (e.g., CCl₄) and analyze in a solution cell.

  • Acquisition:

    • Record a background spectrum of the clean salt plates or the solvent-filled cell.

    • Record the sample spectrum from approximately 4000 cm⁻¹ to 600 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify key peaks, paying close attention to the 3500-3300 cm⁻¹ (N-H stretch), 3100-3000 cm⁻¹ (=C-H stretch), and 1700-1600 cm⁻¹ (C=N and C=C stretch) regions.

Protocol 3: Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS) for separation and analysis.

  • Ionization: Use a standard electron ionization (EI) energy of 70 eV. This high energy ensures fragmentation occurs.

  • Mass Analysis: Scan a mass range appropriate for the expected fragments, for example, from m/z 15 to 100.

  • Data Analysis: Identify the molecular ion peak (m/z 69) and analyze the relative abundances of the major fragment ions to establish the fragmentation pattern.

Conclusion

The differentiation of 3-pyrroline from its 1- and 2-isomers is readily achievable through a systematic application of modern spectroscopic techniques. ¹H NMR spectroscopy offers the most definitive single-method solution , with the unique chemical shifts of vinylic and iminic protons serving as unambiguous fingerprints. IR spectroscopy provides a rapid and effective method to distinguish the imine (1-pyrroline) from the secondary amines (2- and 3-pyrrolines) by observing the presence or absence of the N-H stretch. Finally, ¹³C NMR and Mass Spectrometry provide crucial confirmatory data about the carbon skeleton and fragmentation pathways, respectively. By combining these techniques, researchers can confidently and accurately characterize these important heterocyclic building blocks.

References

  • Nguyen, T. H. L., Pham, T. T., Vo, Q. V., & Le, T. N. (2022). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. RSC Advances, 12(48), 31235–31244. Available from: [Link]

  • Liu, Y., et al. (2017). On the chemistry of 1-pyrroline in solution and in the gas phase. Scientific Reports, 7, 42366. Available from: [Link]

  • Nguyen, T. H. L., Pham, T. T., Vo, Q. V., & Le, T. N. (2022). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. ResearchGate. Available from: [Link]

  • Marshall, J. A., & Bartley, G. S. (2001). Synthesis of 3-Pyrrolines, Annulated 3-Pyrrolines, and Pyrroles from α-Amino Allenes. Organic Letters, 3(23), 3749–3752. Available from: [Link]

  • Sanz-Novo, M., et al. (2020). Rotational spectroscopy of 1-pyrroline: A theoretical study. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3-pyrrolines. Retrieved February 24, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved February 24, 2026, from [Link]

  • Clezy, P. S., & Thuc, L. V. (1984). The Chemistry of Pyrrolic Compounds. LV* 13C Chemical Shift Data for the Isomeric Protoporphyrins. Australian Journal of Chemistry, 37(2), 335-340. Available from: [Link]

  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved February 24, 2026, from [Link]

  • Padwa, A., & Kappe, C. O. (2001). A Convenient Method for 3-Pyrroline Synthesis. Organic Letters, 3(21), 3435–3437. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79803, 1-Pyrroline. Retrieved February 24, 2026, from [Link].

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved February 24, 2026, from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved February 24, 2026, from [Link]

  • Ceraulo, L., et al. (1996). Characterization and differentiation of heterocyclic isomers. Part 2. Mass spectrometry and molecular orbital calculations on pyrrolo[1,2-a][9][10]benzodiazepin-4-one, -6-one, and -4,6-dione. Journal of the American Society for Mass Spectrometry, 7(7), 653-63. Available from: [Link]

  • Liu, Y., et al. (2017). On the chemistry of 1-pyrroline in solution and in the gas phase. ResearchGate. Available from: [Link]

  • P. aeruginosa Metabolome Database. (n.d.). 1-pyrroline (PAMDB110816). Retrieved February 24, 2026, from [Link]

  • MiMeDB. (n.d.). 13C NMR Spectrum (1D, 500 MHz, H2O, predicted) (MMDBc0029611). Retrieved February 24, 2026, from [Link]

  • NIST. (n.d.). 2-Acetyl-1-pyrroline. In NIST Chemistry WebBook. Retrieved February 24, 2026, from [Link]

  • Pandey, A., et al. (2024). Theoretical investigation of interstellar 3-pyrroline: formation and, rotational and vibrational spectroscopy. Monthly Notices of the Royal Astronomical Society, 533(3), 4150–4159. Available from: [Link]

  • Defense Technical Information Center. (n.d.). Vibrational Overtone Spectroscopy of Pyrrole and Pyrrolidine. Retrieved February 24, 2026, from [Link]

  • Ghomi, M. H., et al. (2020). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Molecules, 25(11), 2548. Available from: [Link]

  • Pandey, A., et al. (2024). Theoretical investigation of interstellar 3-pyrroline: formation and, rotational and vibrational spectroscopy. Oxford Academic. Available from: [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved February 24, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 24, 2026, from [Link]

  • Pogliani, L., Ellenberger, M., Valat, J., & Bellocq, A. M. (1975). NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide. International Journal of Peptide and Protein Research, 7(5), 345-60. Available from: [Link]

  • Davidson, J. T., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Forensic Chemistry, 19, 100245. Available from: [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved February 24, 2026, from [Link]

  • Rattanata, N., et al. (2022). Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl. Molecules, 27(12), 3925. Available from: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved February 24, 2026, from [Link]

  • Haar, W., et al. (1975). 13C-nuclear magnetic resonance study of [85% 13C-enriched proline]thyrotropin releasing factor. Proceedings of the National Academy of Sciences, 72(12), 4948-4952. Available from: [Link]

  • Pearson+. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... | Study Prep. Retrieved February 24, 2026, from [Link]

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: A Synthesis of Structural Analogs

The chemical structure of 3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole incorporates two key functional groups that dictate its potential hazards: a dihydro-pyrrole ring (a type of cyclic amine) and a methoxyphenyl group (an aromatic ether).

  • Pyrrolidine and its Derivatives: The pyrrolidine moiety suggests potential hazards including flammability, oral and inhalation toxicity, and severe skin and eye irritation or damage. These compounds can be corrosive and require careful handling to prevent contact.

  • Aromatic Ethers (e.g., Anisole, Methoxyphenol): The methoxyphenyl group points towards risks of skin and eye irritation.[1][2] Aromatic ethers can also be flammable and may form explosive peroxides upon prolonged exposure to air and light.[3][4]

Based on this composite analysis, 3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole should be treated as a substance that is potentially flammable, harmful if ingested or inhaled, and capable of causing skin and eye irritation or burns.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is paramount when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical properties.

PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with nitrile gloves is recommended for incidental contact. For extended handling or in case of a spill, heavy-duty gloves such as butyl rubber or polyvinyl alcohol (PVA) should be used.[5][6] Nitrile gloves offer good initial protection but can have limited breakthrough times with certain organic compounds.[3]
Eye Protection ANSI-approved safety goggles are mandatory to protect against splashes. A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.[4]
Body Protection A flame-resistant laboratory coat , fully buttoned, is required.[4] This protects against splashes and in the event of a fire.
Respiratory Protection All handling of solid or solutions of this compound should be conducted within a certified chemical fume hood .[4] If work outside a fume hood is unavoidable, a respiratory protection analysis should be performed by Environmental Health and Safety (EHS) to determine the appropriate respirator.[4]

Operational Protocols: From Receipt to Use

A systematic workflow is essential for minimizing exposure and ensuring safe handling.

Experimental Workflow

A Receiving and Storage B Pre-use Preparation A->B C Handling and Use (in Fume Hood) B->C D Decontamination C->D E Waste Disposal D->E

Caption: Step-by-step workflow for handling 3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole.

Step-by-Step Handling Procedures:
  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage.

    • Store the compound in a cool, dry, well-ventilated area, away from strong oxidizing agents, acids, and sources of ignition.[7][8]

    • The storage location should be a designated flammables cabinet.[3]

    • Label the container with the date of receipt and opening.[3]

  • Pre-use Preparation:

    • Before handling, ensure that a safety shower and eyewash station are readily accessible.[7]

    • Prepare all necessary equipment and reagents within the chemical fume hood.[4]

    • Ensure proper grounding of any equipment that could generate static electricity.[9][10]

  • Handling and Use:

    • Always work within a certified chemical fume hood with the sash at the lowest practical height.[4]

    • Use non-sparking tools for all transfers.[7][9]

    • Avoid inhalation of any dust or vapors.

    • In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes.[5]

    • In case of eye contact, flush with copious amounts of water for at least 15 minutes at an eyewash station and seek immediate medical attention.[5]

Emergency Procedures: Preparedness and Response

Spill Response Plan

A Spill Occurs B Evacuate Immediate Area A->B C Alert Others and Supervisor B->C D Don Appropriate PPE C->D E Contain the Spill (use absorbent pads) D->E F Collect and Bag Waste E->F G Decontaminate the Area F->G H Dispose of as Hazardous Waste G->H

Caption: Logical flow for responding to a chemical spill.

  • Small Spills (in a fume hood):

    • Contain the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste.[10]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the area immediately.

    • Alert your supervisor and institutional EHS.

    • Prevent entry to the area.

    • Await response from trained emergency personnel.

Disposal Plan: Cradle-to-Grave Responsibility

All waste containing 3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect contaminated gloves, paper towels, and other solid materials in a designated, labeled hazardous waste container.[11]

    • Liquid Waste: Collect unused solutions or reaction mixtures in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams.

    • Sharps: Any contaminated sharps must be disposed of in a designated sharps container.[11]

  • Labeling and Storage:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[11]

    • Store waste containers in a designated satellite accumulation area until they are collected by EHS.

  • Disposal Procedure:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[11]

    • Disposal will likely be through incineration by a licensed environmental management vendor.[12]

    • Never dispose of this chemical down the drain or in the regular trash.[11]

References

  • University of Edinburgh. (2010, July 19). Ethers - Handling and control of exposure.
  • Environment, Health & Safety, University of California, Berkeley. Use of Ether.
  • Purdue University.
  • University of California, Los Angeles, Environmental Health & Safety. Personal Protective Equipment (PPE).
  • San Jose State University, Environmental Health & Safety. (2024, May 10). Personal Protective Equipment: Hands.
  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2025, December 18). Safety Data Sheet - 4-Hydroxy-3-methoxybenzylamine hydrochloride.
  • New Jersey Department of Health. Hazard Summary: Pyrrolidine.
  • Cole-Parmer. (2003, October 10). Material Safety Data Sheet - N-Phenyl-p-phenylenediamine, 98%.
  • Labogens Fine Chem Industry. (2015, April 9). PYRROLIDINE FOR SYNTHESIS MSDS.
  • CDH Fine Chemical.
  • Loba Chemie. (2025, July 17). PYRROLIDINE FOR SYNTHESIS.
  • Fisher Scientific. (2010, November 9).
  • Thermo Fisher Scientific. (2020, June 7).
  • TCI Chemicals.
  • BASF. (2025, October 29).
  • Fisher Scientific. (2025, December 21). Safety Data Sheet - 1-(4-Methoxyphenyl)piperazine dihydrochloride.
  • Global Substance Registration System. 3,4-BIS(4-METHOXYPHENYL)PYRROLE-2,5-DIONE.
  • REFINED technologies.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Washington University in St. Louis. (2011). Guidance for Disposal of Drugs Used in Clinical Research.
  • BenchChem. (2025). Essential Guide to the Proper Disposal of 1,2,5-Triphenylpyrrole.
  • South African Health Products Regulatory Authority. (2025, November 10). Guideline for the destruction of medicines and scheduled substances.
  • Beckman, H., & Goodwin, F. K. (1975). Urinary excretion of 3-methoxy-4-hydroxyphenylglycol in depressed patients: modifications by amphetamine and lithium.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole
Reactant of Route 2
Reactant of Route 2
3-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.